Product packaging for 4-Chloro-2-isopropylphenol(Cat. No.:CAS No. 54461-05-1)

4-Chloro-2-isopropylphenol

Cat. No.: B1604516
CAS No.: 54461-05-1
M. Wt: 170.63 g/mol
InChI Key: JBEWAUJIUYSHQH-UHFFFAOYSA-N
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Description

Contextualizing Phenolic Compounds in Contemporary Chemical and Biological Sciences

Phenolic compounds, a diverse group of organic molecules characterized by a hydroxyl group (-OH) directly attached to an aromatic ring, are of significant interest in modern chemical and biological sciences. Their structural diversity, ranging from simple phenols like o-cresol and p-cresol to more complex polyphenols, gives rise to a wide array of chemical and biological activities. wikipedia.orgwikipedia.org In nature, they are widespread in plants, contributing to their flavor, color, and defense mechanisms. wikipedia.orgwikipedia.orgmdpi.com Thymol (B1683141) and carvacrol (B1668589), for instance, are well-known phenolic monoterpenoids found in the essential oils of thyme and oregano, respectively, and have been studied for their antimicrobial and antioxidant properties. wikipedia.orgwikipedia.orgmdpi.comnih.govseventhgeneration.commerriam-webster.comhimedialabs.comviolapharm.commdpi.commedchemexpress.com

The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a variety of chemical modifications, leading to the synthesis of numerous derivatives with tailored properties. This has made phenolic compounds valuable building blocks in organic synthesis and medicinal chemistry. Substituted phenols, in particular, where one or more hydrogen atoms on the aromatic ring are replaced by other functional groups, exhibit a broad spectrum of applications. For example, chloroxylenol (4-chloro-3,5-dimethylphenol) is a widely used antiseptic and disinfectant. wikipedia.orgdrugbank.comnih.govulprospector.com Similarly, triclosan, a polychlorinated phenoxy phenol (B47542), has been incorporated into a vast number of consumer products for its antibacterial and antifungal properties. wikipedia.orgclevelandclinic.orgbcpp.orgsafecosmetics.orgcanada.ca 2-Phenylphenol is another important phenolic compound used as an agricultural fungicide and a precursor in the synthesis of other chemicals. wikipedia.orgwho.intnih.govsigmaaldrich.comnj.gov

Historical Trajectories and Evolution of Research on Substituted Phenols

The study of substituted phenols has a rich history, evolving from initial extraction from natural sources to sophisticated synthetic methodologies and in-depth investigations of their mechanisms of action. Early research often focused on the isolation and characterization of naturally occurring phenols and their simple derivatives. The industrial revolution spurred the large-scale extraction of cresols and other phenols from coal tar. wikipedia.orgwikipedia.org

Over time, the focus shifted towards the deliberate synthesis of substituted phenols to enhance specific properties. The introduction of halogen atoms, alkyl groups, and other functionalities onto the phenolic ring was found to significantly modulate their biological activity. This led to the development of a wide range of antiseptics, disinfectants, and preservatives. The synthesis of compounds like 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) represents a targeted approach to modifying a natural product (thymol) to improve its efficacy against specific microbial strains. jmb.or.kr Research has also delved into the synthesis of various isopropyl phenols and cresols, exploring their rearrangement reactions and potential applications. acs.org

Contemporary Significance of 4-Chloro-2-isopropylphenol in Academic Inquiry

This compound, a halogenated derivative of 2-isopropylphenol (B134262), has emerged as a compound of interest in contemporary academic research, particularly in the field of microbiology. nih.gov Its structural similarity to other potent antimicrobial phenols suggests its potential as an effective agent against a variety of microorganisms. Research has been directed towards understanding its antimicrobial and adjuvant activities, especially against antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr

The scientific community is actively exploring the synthesis and potential applications of this compound and its derivatives. vulcanchem.comresearchgate.net Studies are investigating its efficacy in inhibiting biofilm formation, a key virulence factor in many pathogenic bacteria. jmb.or.kr The exploration of its mechanism of action at the molecular level is a key area of ongoing research.

Delineation of Research Scope and Objectives for this compound Studies

Current and future research on this compound is focused on several key objectives:

Elucidating Antimicrobial Mechanisms: A primary goal is to unravel the precise molecular mechanisms by which this compound exerts its antimicrobial effects. This includes investigating its interactions with bacterial cell membranes, enzymes, and other cellular targets. jmb.or.kr

Investigating Synergistic Effects: Researchers are exploring the potential of this compound to act synergistically with existing antibiotics. jmb.or.kr This could lead to the development of combination therapies that are more effective against drug-resistant infections.

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a range of derivatives of this compound, researchers aim to establish clear structure-activity relationships. This knowledge is crucial for designing new and more potent antimicrobial agents.

Exploring Broader Applications: While the current focus is on its antimicrobial properties, future research may explore other potential applications of this compound, for instance, as a fungicide or preservative in various industrial settings. scbt.com

Interactive Data Table: Properties of this compound

This table summarizes key chemical and physical properties of this compound.

PropertyValueSource
IUPAC Name This compound sigmaaldrich.com
Molecular Formula C₉H₁₁ClO nih.gov
Molecular Weight 170.64 g/mol sigmaaldrich.com
CAS Number 54461-05-1 sigmaaldrich.comchemicalbook.com
Physical Form Yellow Liquid sigmaaldrich.com
Purity 96% sigmaaldrich.com
InChI Key JBEWAUJIUYSHQH-UHFFFAOYSA-N sigmaaldrich.comcymitquimica.com

Interactive Data Table: Related Phenolic Compounds

This table provides an overview of phenolic compounds mentioned in the article, highlighting their key characteristics and applications.

Compound NameKey FeaturesPrimary Applications
o-Cresol Isomer of p-cresol and m-cresol. wikipedia.orgPrecursor for herbicides, pharmaceuticals, and carvacrol. wikipedia.orgsigmaaldrich.com
p-Cresol Isomer of o-cresol and m-cresol. wikipedia.orgProduction of antioxidants like BHT. wikipedia.org
Thymol Monoterpenoid phenol, major component of thyme oil. wikipedia.orgmdpi.comhimedialabs.comFlavoring, preservative, antiseptic, and pesticide. wikipedia.orgseventhgeneration.commerriam-webster.com
Carvacrol Isomer of thymol, found in oregano and thyme. wikipedia.orgnih.govAntimicrobial, antioxidant, and flavoring agent. wikipedia.orgnih.govviolapharm.commedchemexpress.com
2-Phenylphenol Monohydroxylated biphenyl. wikipedia.orgAgricultural fungicide, disinfectant, and precursor for other chemicals. wikipedia.orgsigmaaldrich.com
Triclosan Polychlorinated phenoxy phenol. wikipedia.orgAntibacterial and antifungal agent in consumer products. wikipedia.orgclevelandclinic.orgbcpp.orgsafecosmetics.org
Chloroxylenol Halogenated phenol. wikipedia.orgAntiseptic and disinfectant in soaps and medical settings. wikipedia.orgdrugbank.comnih.govulprospector.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO B1604516 4-Chloro-2-isopropylphenol CAS No. 54461-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEWAUJIUYSHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343945
Record name 4-Chloro-2-isopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54461-05-1
Record name 4-Chloro-2-isopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Transformations of 4 Chloro 2 Isopropylphenol and Analogues

Advanced Synthetic Approaches to Halogenated Isopropylphenols

The preparation of halogenated isopropylphenols can be approached by two primary retrosynthetic pathways: the halogenation of an isopropylphenol substrate or the alkylation of a halogenated phenol (B47542). The choice of strategy depends on the availability of starting materials and the desired regiochemical outcome, which is governed by the directing effects of the substituents already present on the aromatic ring.

Regioselective Halogenation Strategies on Phenolic Substrates

The direct halogenation of phenolic compounds is a fundamental electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group, which can lead to mixtures of products and multiple halogenations. wku.edu Therefore, achieving regioselectivity is a primary challenge.

In the context of synthesizing 4-chloro-2-isopropylphenol from 2-isopropylphenol (B134262), both the hydroxyl and isopropyl substituents are ortho, para-directing. The hydroxyl group directs incoming electrophiles to the 4- and 6-positions, while the isopropyl group also directs to the 4- and 6-positions. This mutual reinforcement of directing effects makes the 4-position highly activated and thus the primary site for electrophilic substitution.

The chlorination of phenol is known to proceed in a stepwise manner, initially forming 2-chlorophenol (B165306) and 4-chlorophenol (B41353), which can be further chlorinated to di- and tri-substituted products like 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol. gfredlee.com To control this reactivity and achieve selective monochlorination, milder and more selective halogenating agents are often employed. N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), are frequently used for this purpose. The choice of solvent can also dramatically influence the outcome. For instance, hexafluoroisopropanol (HFIP) has been shown to be an effective medium for the mild and regioselective halogenation of various arenes with N-halosuccinimides, often without the need for an additional catalyst. organic-chemistry.orgresearchgate.net

Table 1: Reagents for Regioselective Halogenation of Phenols
Halogenating AgentTypical ConditionsSelectivity NotesReference
Aqueous Chlorine (Cl2)Aqueous solution, pH dependentLow selectivity, often leads to mixtures of mono-, di-, and tri-chlorinated phenols. gfredlee.com
N-Chlorosuccinimide (NCS)Solvents like HFIP, EtOH, or H2OOffers higher regioselectivity, favoring para-substitution on activated rings. Can be tuned by solvent and temperature. organic-chemistry.orgnih.gov
Sulfuryl chloride (SO2Cl2)With catalysts like zeolites or claysCatalytic systems can enhance para-selectivity. researchgate.net
Cu-Mn Spinel Oxide / NXSMild conditionsCatalyst promotes high para-selectivity for electron-donating and -withdrawing groups. researchgate.net

Isopropylation and Alkylation Mechanisms in Phenol Functionalization

An alternative route to this compound is the isopropylation of 4-chlorophenol. This reaction is a classic example of Friedel-Crafts alkylation. In this case, the hydroxyl group is a strongly activating ortho, para-director, while the chloro group is a deactivating, yet also ortho, para-directing substituent. The activating nature of the hydroxyl group dominates, directing the incoming isopropyl electrophile primarily to the positions ortho to it (positions 2 and 6).

The mechanism of phenol alkylation typically involves the generation of a carbenium ion electrophile from an alkylating agent, such as isopropanol (B130326) or propene, in the presence of an acid catalyst. pnnl.gov This electrophile then attacks the electron-rich aromatic ring. A key mechanistic consideration is the competition between C-alkylation (formation of a C-C bond on the ring) and O-alkylation (formation of a phenolic ether). nih.gov While O-alkylation is often kinetically favored, the resulting alkyl phenyl ether can undergo a subsequent intramolecular rearrangement to yield the thermodynamically more stable C-alkylated product. pnnl.govnih.gov However, some studies suggest C-alkylation can also occur directly. pnnl.gov

Table 2: Catalytic Systems for Phenol Isopropylation
CatalystAlkylating AgentMechanism NotesReference
Zeolites (e.g., H-BEA)Olefins (e.g., propene), Alcohols (e.g., isopropanol)Brønsted acid sites protonate the alkylating agent to form a carbenium ion electrophile. pnnl.gov
Cation-exchange resins (e.g., Amberlyst-15)Olefins (e.g., isopropene)A neutral pathway can lead to O-alkylation, followed by an ionic rearrangement to C-alkylated products. nih.govacs.org
Aluminum PhenoxideOlefinsUsed in alkylation and transalkylation processes. google.com
Phosphoric AcidOlefins (e.g., isobutylene)Liquid-phase catalysis; can lead to polyalkylation if product is not removed. google.com

To suppress the formation of polyalkylated products, which is a common side reaction, strategies such as continuously removing the desired monoalkylated product from the catalyst phase have been developed. google.com

Application of Directed Ortho Metalation in Phenol Synthesis

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. nih.gov This strategy overcomes the limitations of classical electrophilic aromatic substitution by using a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. The resulting aryllithium intermediate is then trapped with an electrophile. uwindsor.ca

For phenolic substrates, the acidic proton of the hydroxyl group must first be protected. This protecting group is chosen to also function as an effective DMG. O-Aryl carbamates are particularly effective DMGs for this purpose. uwindsor.cacdnsciencepub.com For instance, a phenol can be reacted with an isocyanate to form a carbamate (B1207046). This group directs lithiation exclusively to the ortho position. The subsequent reaction with an appropriate electrophile introduces a substituent with high regiocontrol. thieme-connect.com

A plausible DoM synthesis for a this compound analogue could involve:

Protection of 4-chlorophenol as an O-aryl N-isopropylcarbamate. thieme-connect.com

Ortho-lithiation at the C-2 position using a strong base like sec-butyllithium (B1581126) in the presence of TMEDA at low temperature.

Quenching the resulting aryllithium species with an isopropylating electrophile (e.g., acetone (B3395972), followed by reduction).

Mild basic hydrolysis to cleave the carbamate group and liberate the free phenol. thieme-connect.com

This methodology provides a highly controlled route to polysubstituted phenols that are often difficult to access through other means. thieme-connect.com

Catalytic Systems in Phenol Derivatization

Catalysis plays a central role in modern organic synthesis, enabling efficient and selective transformations. In the context of phenol derivatization, both acid catalysts and transition metal catalysts are indispensable.

The positions of alkyl groups on a phenol ring are not always fixed. Under acidic conditions, alkyl groups can migrate from one position to another in a process known as transalkylation or rearrangement. researchgate.net This process is particularly relevant for sterically hindered isomers, which can rearrange to form thermodynamically more stable products. For example, 2-isopropylphenol can be isomerized to the more stable 4-isopropylphenol (B134273).

This rearrangement can occur via dealkylation to produce phenol and propene, followed by re-alkylation, or through an intramolecular shift. researchgate.net Such isomerizations are valuable for converting a readily available but undesired isomer into a more useful one. For instance, a patent describes a process for selectively ortho-transalkylating phenols using an aluminum phenoxide catalyst, allowing for the transfer of an alkyl group from a polyalkylated phenol to an unsubstituted phenol. google.com This demonstrates the utility of catalytic rearrangements in controlling the substitution pattern of phenolic compounds.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated phenols, such as this compound, are excellent substrates for these transformations, where the carbon-chlorine bond serves as a synthetic handle.

A variety of palladium-catalyzed reactions can be applied to aryl chlorides. For example, the Suzuki coupling reaction can be used to form a new C-C bond between the chlorophenol and an organoboron reagent. Efficient palladium-catalyzed coupling reactions between aryl chlorides and phenols have been developed to form diaryl ethers (a variation of the Buchwald-Hartwig etherification). rsc.org These methods tolerate a wide range of functional groups, enabling the synthesis of complex molecular architectures from simple phenolic precursors. rsc.org

While much research on palladium catalysis with chlorophenols focuses on hydrodechlorination for environmental remediation, the principles are transferable to synthetic applications. elsevierpure.commdpi.com The catalytic cycle typically involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation (in the case of Suzuki coupling) or reaction with another nucleophile, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Table 3: Palladium-Catalyzed Reactions for Phenol Derivative Synthesis
Reaction NameReactantsBond FormedSignificance
Suzuki CouplingAryl Halide + Organoboron ReagentC-C (Aryl-Aryl)Forms biaryl structures from chlorophenol precursors.
Buchwald-Hartwig EtherificationAryl Halide + Alcohol/PhenolC-O (Aryl-O-Aryl)Synthesizes diaryl ethers, a common motif in many compounds. rsc.org
Heck CouplingAryl Halide + AlkeneC-C (Aryl-Vinyl)Introduces vinyl substituents onto the phenolic ring.
HydrodechlorinationAryl Halide + H2 sourceC-HA chemo-transformation that removes the chlorine atom, converting the chlorophenol back to a phenol. elsevierpure.commdpi.com

Functional Group Interconversions and Advanced Derivatization

Hydroxyl Group Modifications (e.g., acetylation, etherification)

The phenolic hydroxyl group of this compound is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. Common transformations include acylation and etherification, which alter the compound's physical and chemical properties.

Acetylation: Acetylation involves the introduction of an acetyl group to the hydroxyl moiety, forming an ester. This transformation is typically achieved by reacting the phenol with acetic anhydride, often in the presence of a catalyst. The reaction converts the polar hydroxyl group into a less polar acetate (B1210297) ester. Various catalysts can facilitate this reaction, including heterogeneous catalysts which offer environmental benefits such as ease of separation and reusability. For instance, copper zirconium phosphate (B84403) nanoparticles have been shown to be an effective catalyst for the acetylation of phenols and alcohols under solvent-free conditions. researcher.life While a specific study on this compound is not detailed, the general methodology is applicable.

Etherification: Etherification of the hydroxyl group, commonly known as O-alkylation, results in the formation of an ether. The Williamson ether synthesis is a classic and widely used method for this purpose. The process involves deprotonating the phenol with a base to form a more nucleophilic phenolate (B1203915) anion, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. pharmaxchange.info The choice of solvent is crucial, as aprotic solvents like DMF or acetone favor the desired O-alkylation, whereas protic solvents can solvate the phenolate oxygen and promote competitive C-alkylation. pharmaxchange.info

TransformationReagents & ConditionsProductNotes
Acetylation Acetic anhydride, Catalyst (e.g., Copper Zirconium Phosphate), Solvent-free, Heat4-chloro-2-isopropylphenyl acetateConverts the hydroxyl group to an ester. Heterogeneous catalysts allow for easier work-up and recycling. researcher.life
Etherification 1. Base (e.g., K₂CO₃, NaOH)2. Alkyl halide (e.g., CH₃I, C₂H₅Br)Solvent (e.g., Acetone, DMF)1-chloro-4-(alkoxy)-2-isopropylbenzeneA common method for synthesizing aryl ethers. Reaction conditions can be tuned to favor O-alkylation over C-alkylation. pharmaxchange.info

Manipulation of Substituents on the Aromatic Ring

Beyond the hydroxyl group, the chloro and isopropyl substituents on the aromatic ring of this compound can also be chemically manipulated, offering pathways to other valuable compounds.

Manipulation of the Chloro Group: The chlorine atom can be removed through a process called hydrodechlorination (HDC). This reductive dechlorination reaction replaces the C-Cl bond with a C-H bond. Catalytic hydrogenation is a common method, employing a heterogeneous catalyst and a source of hydrogen. google.com Palladium (Pd) supported on carbon is a widely used catalyst, although other metals like ruthenium (Ru) and nickel (Ni) have also demonstrated high efficacy. acs.orgepa.govscienceandtechnology.com.vn The reaction transforms this compound into its parent compound, 2-isopropylphenol. This process is not only synthetically useful but is also studied extensively for the remediation of chlorinated organic pollutants. epa.govresearchgate.net

ReactionCatalystHydrogen SourceProductTypical Conditions
Hydrodechlorination Pd/C, Ru, Ni-based catalystsH₂ gas2-isopropylphenolAmbient or elevated temperature and pressure, often in a liquid organic phase with a base. google.comepa.gov

Manipulation of the Isopropyl Group: The isopropyl group is generally more stable than the chloro or hydroxyl groups. However, under specific and often vigorous oxidative conditions, the benzylic carbon can be targeted. Strong oxidizing agents can oxidize alkyl groups attached to an aromatic ring to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. libretexts.org The mechanism is complex but relies on the relative stability of the benzylic radical intermediate. libretexts.org Studies on related compounds show that the isopropyl group can be oxidized more readily than acetyl or methyl groups on the same aromatic ring, for instance using manganese-based catalyst systems. acs.org This transformation would convert the isopropyl moiety of this compound into a carboxyl group, yielding 5-chloro-2-hydroxy-isophthalic acid or related compounds depending on the extent of oxidation. Milder conditions, such as those used for some nitration reactions, may leave the isopropyl group intact. youtube.com

Principles of Green Chemistry in the Synthesis of this compound

The synthesis of this compound and related compounds can be evaluated and improved through the application of the twelve principles of green chemistry. These principles aim to reduce waste, minimize hazards, and increase efficiency in chemical processes.

Prevention of Waste: This foundational principle states it is better to prevent waste than to treat it after it has been created. Traditional chlorination of phenols can generate significant waste streams, including unwanted isomers and chlorinated byproducts. gfredlee.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct chlorination of phenol with elemental chlorine (Cl₂) to produce a monochlorophenol also generates hydrogen chloride (HCl) as a byproduct, lowering the atom economy.

Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little to no toxicity. The use of highly toxic elemental chlorine can be replaced with safer alternatives. rsc.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. An efficient method for the selective oxychlorination of phenol to 2,4-dichlorophenol has been developed using water as the solvent, which is a significant improvement over volatile organic compounds (VOCs). rsc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of catalysts allows for high selectivity and can enable reactions to proceed under milder conditions. For example, regioselective chlorination of phenols can be achieved with high para-selectivity using sulfur-containing catalysts or solid catalysts like zeolites. researchgate.netmdpi.com Oxychlorination processes also rely on catalysts, such as manganous(II) sulfate (B86663) or copper(II) chloride, to facilitate the reaction using a safer chlorine source and oxidant. rsc.org An efficient method for selective oxychlorination of phenol uses hydrogen chloride as the chlorinating source and hydrogen peroxide as the oxidant, with water as the only byproduct from the oxidant. rsc.org This catalytic approach enhances atom economy and reduces hazardous waste compared to traditional methods.

Molecular Structure, Chemical Bonding, and Reactivity Analysis

Quantum Chemical Computational Investigations

Quantum chemical calculations are instrumental in providing a deep understanding of the molecular properties of 4-Chloro-2-isopropylphenol from a theoretical standpoint. These methods model the electronic structure and predict various chemical and physical characteristics. However, specific, in-depth computational studies published in peer-reviewed literature focusing solely on this compound are not widely available. Therefore, the following sections describe the principles of these investigative techniques and the type of insights they would offer for this specific molecule, based on studies of analogous phenol (B47542) derivatives. lew.rout.ac.ir

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to optimize the molecular geometry and determine its minimum energy conformation. researchgate.net

Ab-initio molecular orbital calculations are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous way to study molecular systems. researchgate.netresearchgate.net For this compound, ab-initio calculations would be used to determine the molecular geometry and total energy. cdnsciencepub.com

While computationally more demanding than DFT, these methods can offer a higher level of theory for comparison. For instance, in a study on the related 2-isopropylphenol (B134262), STO-3G level ab-initio calculations were performed to investigate conformational preferences, although the results did not fully align with experimental observations regarding the existence of certain conformers. cdnsciencepub.comresearchgate.net This highlights the importance of selecting appropriate theoretical levels and validating computational results with experimental data.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. st-andrews.ac.uk

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. Typically, in phenol derivatives, the HOMO is localized over the aromatic ring and the oxygen atom, while the LUMO is also distributed over the ring system. The analysis would reveal how the chloro and isopropyl substituents modulate the energies and localizations of these orbitals, thereby influencing the molecule's reactivity in chemical reactions. ljmu.ac.uk

Table 1: Conceptual Data from Frontier Molecular Orbital (FMO) Analysis This table is illustrative of the type of data generated from FMO analysis. Specific values for this compound require dedicated computational studies.

ParameterDescriptionPredicted Location on this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Primarily on the phenol ring and oxygen atom.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Primarily on the aromatic ring.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netuni-muenchen.de It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

An MEP map of this compound would show negative potential (typically colored red) concentrated around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be located around the hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic attack. uni-muenchen.de This tool is invaluable for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

Theoretical calculations can predict the statistical thermodynamic properties of a molecule in the gas phase at a given temperature. Using the results from frequency calculations (typically performed with DFT), key thermodynamic functions can be determined. researchgate.net

For this compound, these calculations would provide standard values for:

Heat Capacity (Cv): The amount of heat required to raise the temperature of the molecule by a certain amount.

Entropy (S): A measure of the molecule's disorder or randomness.

Enthalpy (H): The total heat content of the system.

This data is crucial for predicting reaction energies, equilibria, and understanding the molecule's thermal behavior. While experimental thermochemical data exists for the simpler 4-chlorophenol (B41353), specific calculated values for this compound are not documented in available literature. chemeo.com

Conformational Dynamics and Stereochemical Considerations

The conformational landscape of this compound is primarily defined by the rotation of the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups relative to the benzene (B151609) ring. The interplay of steric hindrance and weak intramolecular interactions governs the stability of different conformers.

Detailed studies on the closely related 2-isopropylphenol show the existence of two primary planar conformers, cis and trans, which are defined by the orientation of the O-H bond relative to the adjacent isopropyl group. cdnsciencepub.comresearchgate.net

trans-conformer: The O-H bond points away from the isopropyl group. This conformation is generally more stable. For 2-isopropylphenol, the trans conformer is favored by approximately 2.5 kJ/mol. cdnsciencepub.comresearchgate.net

cis-conformer: The O-H bond is directed towards the isopropyl group. This conformation experiences greater steric repulsion between the hydroxyl hydrogen and the isopropyl group, making it less stable. cdnsciencepub.com

Table 2: Key Conformers of 2-Isopropylphenol (Model for this compound) Based on findings for the parent compound 2-isopropylphenol, which serves as a structural model. cdnsciencepub.comresearchgate.net

ConformerDescription of -OH OrientationRelative StabilityKey Interaction
trans O-H bond points away from the isopropyl group.More stableLower steric hindrance.
cis O-H bond points towards the isopropyl group.Less stableSteric repulsion between -OH and isopropyl groups.

Reaction Mechanism Elucidation for Chemical Transformations of this compound

The reactivity of this compound is governed by the interplay of its three key functional components: the aromatic phenol ring, the hydroxyl (-OH) group, the chlorine (-Cl) atom, and the isopropyl (-CH(CH₃)₂) group. The hydroxyl group is a strong activating group, donating electron density to the aromatic ring and directing electrophilic substitution to the ortho and para positions. The isopropyl group is also an activating, ortho-, para-directing group, though weaker than the hydroxyl group. Conversely, the chlorine atom is a deactivating group due to its electronegativity, yet it also directs electrophilic attack to the ortho and para positions. The positions of these substituents on the phenol ring dictate the regioselectivity and the rate of its chemical transformations.

Detailed mechanistic studies specifically for this compound are limited in publicly accessible literature. However, by examining the well-documented reaction mechanisms of analogous substituted phenols (e.g., 4-chlorophenol, 2-isopropylphenol, and other chlorophenols), we can elucidate the probable pathways for its key chemical transformations. These transformations are of significant interest, particularly in the context of environmental remediation, as chlorophenols are persistent organic pollutants.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for phenols. The hydroxyl group's strong activating effect makes the aromatic ring highly susceptible to attack by electrophiles.

Nitration: The nitration of substituted phenols typically occurs under acidic conditions using nitric acid. For this compound, the hydroxyl group at position 1, the isopropyl group at position 2, and the chlorine at position 4 will direct the incoming nitro group. The hydroxyl group is the most powerful activating group, strongly directing to its ortho and para positions. The position para to the hydroxyl group is already occupied by chlorine. The two ortho positions are C2 and C6. C2 is blocked by the isopropyl group. Therefore, electrophilic attack is most likely to occur at the C6 position.

The proposed mechanism for nitration at the C6 position is as follows:

Formation of the electrophile: Nitric acid is protonated by a strong acid catalyst (like sulfuric acid), followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic attack: The electron-rich aromatic ring of this compound attacks the nitronium ion. The attack at the C6 position is favored due to the strong directing effect of the hydroxyl group. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Deprotonation: A weak base (like water or the bisulfate ion) removes a proton from the C6 carbon, restoring the aromaticity of the ring and yielding the final product, 4-chloro-2-isopropyl-6-nitrophenol.

Studies on the nitration of similar compounds like 4-isopropylanisole (B1583350) and 2-isopropyltoluene show that ipso-attack (attack at a substituted position) can also occur, leading to nitrodeisopropylation (replacement of the isopropyl group with a nitro group). rsc.org While less common, a similar side reaction could potentially occur with this compound.

The degradation of chlorophenols is crucial for environmental detoxification. Advanced Oxidation Processes (AOPs) are commonly employed, which involve the generation of highly reactive species, primarily hydroxyl radicals (•OH).

Fenton Oxidation: The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. The degradation of 4-chlorophenol via Fenton oxidation has been studied extensively and provides a good model. researchgate.netscispace.comasianpubs.org

The proposed mechanism for the degradation of this compound by the Fenton process involves several stages:

Hydroxyl Radical Attack: The primary step is the attack of a hydroxyl radical on the aromatic ring. This can occur at various positions, leading to different intermediates. Attack can lead to hydroxylation of the ring or displacement of a substituent.

Formation of Intermediates: The initial attack can result in the formation of hydroxylated derivatives, such as chlorohydroquinones or chlorocatechols. For instance, attack at the carbon bearing the chlorine atom can lead to its displacement and the formation of 2-isopropylhydroquinone. Alternatively, hydroxylation at other positions can occur. Studies on ortho-chlorophenol have shown that benzenediol-like intermediates can form, which may promote the Fenton reaction in a self-catalytic manner. nih.gov

Ring Cleavage: The intermediate aromatic compounds are unstable and undergo further oxidation. The hydroxyl radicals continue to attack the ring, leading to the cleavage of the aromatic structure. This results in the formation of smaller, aliphatic organic acids.

Mineralization: These smaller organic acids, such as maleic acid, fumaric acid, acetic acid, and oxalic acid, are further oxidized by hydroxyl radicals, ultimately leading to their complete mineralization into carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻). researchgate.net

The presence of dissolved oxygen can influence the degradation pathway by reacting with intermediate radicals, which can accelerate the cleavage of the benzene ring. researchgate.net

Fenton Oxidation Stage Description Key Species
Initiation Generation of hydroxyl radicals from H₂O₂ and Fe²⁺.•OH, Fe³⁺
Propagation Attack of •OH on the this compound ring.Chlorinated dihydroxybenzenes, phenoxy radicals
Ring Opening Cleavage of the aromatic ring of intermediates.Aliphatic carboxylic acids (e.g., maleic, oxalic acid)
Termination (Mineralization) Complete oxidation to inorganic products.CO₂, H₂O, Cl⁻

Photocatalytic Degradation: This process typically uses a semiconductor photocatalyst, like titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs. These lead to the formation of hydroxyl radicals and other reactive oxygen species (ROS). The degradation mechanism of 4-chlorophenol is well-established and serves as an excellent reference. nih.govtandfonline.comacs.orgtandfonline.com

The proposed mechanism for the photocatalytic degradation of this compound is as follows:

Generation of Reactive Species: Under UV light, TiO₂ generates electron (e⁻) and hole (h⁺) pairs. The holes react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). The electrons react with adsorbed oxygen to form superoxide (B77818) radical anions (O₂⁻•).

Initial Attack: The primary degradation pathway is initiated by the attack of hydroxyl radicals on the aromatic ring. This can lead to two main initial steps observed in 4-chlorophenol degradation:

Hydroxylation: Addition of an •OH group to the ring, forming chlorinated catechol or hydroquinone (B1673460) derivatives. For this compound, this could lead to compounds like 4-chloro-2-isopropylcatechol. tandfonline.com

Dechlorination: The cleavage of the C-Cl bond, often initiated by •OH attack, to produce phenol derivatives and a chloride ion. tandfonline.com In this case, 2-isopropylphenol would be formed.

Intermediate Formation and Degradation: The initial intermediates, such as 2-isopropylphenol, hydroquinones, and catechols, are highly reactive and are further oxidized. nih.govtandfonline.com For example, hydroquinone can be oxidized to benzoquinone. acs.org This creates a complex mixture of aromatic and, subsequently, aliphatic intermediates.

Ring Cleavage and Mineralization: Similar to Fenton oxidation, the aromatic intermediates undergo ring cleavage, forming short-chain carboxylic acids, which are eventually mineralized to CO₂, H₂O, and Cl⁻.

Intermediate Formation Pathway Reference Compound
2-IsopropylphenolDechlorination4-Chlorophenol tandfonline.com
4-Chloro-2-isopropylcatecholHydroxylation4-Chlorophenol tandfonline.comtandfonline.com
2-IsopropylhydroquinoneHydroxylation/Dechlorination4-Chlorophenol nih.govacs.org
Aliphatic AcidsRing cleavage of aromatic intermediatesChlorophenols researchgate.netnih.gov

Ozonolysis: Ozone (O₃) can react with phenolic compounds directly as a molecule or indirectly through the formation of hydroxyl radicals, especially at higher pH. bioline.org.br The ozonolysis of phenol and chlorophenols involves electrophilic attack by ozone on the activated aromatic ring. rsc.org

The proposed mechanism for the ozonolysis of this compound involves:

Direct Ozone Attack (Criegee mechanism): Ozone attacks the double bonds of the aromatic ring, leading to the formation of a primary ozonide, which then rearranges to form intermediates that can lead to ring cleavage. This pathway typically results in the formation of muconic acid derivatives. rsc.org

Electron Transfer and Radical Formation: An electron can be transferred from the phenolate (B1203915) ion (at higher pH) to ozone, forming an ozone radical anion (O₃⁻•) and a phenoxyl radical. The O₃⁻• can then lead to the formation of •OH radicals. bioline.org.brrsc.org

Indirect Oxidation by •OH: The generated hydroxyl radicals then attack the phenol ring, following pathways similar to those described for Fenton and photocatalytic oxidation, leading to hydroxylated intermediates, ring cleavage, and mineralization. nih.govnih.gov Studies on p-chlorophenol show that dechlorination occurs first, followed by the formation of intermediates like hydroquinone and catechol, which are then broken down into smaller organic acids. nih.gov

The relative contribution of the direct and indirect pathways is highly dependent on the reaction conditions, particularly the pH. bioline.org.br

Biological Activities and Mechanistic Studies of 4 Chloro 2 Isopropylphenol and Its Derivatives

Antimicrobial Activity and Therapeutic Potential

The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the exploration of novel antimicrobial agents. koreascience.krnih.gov Among the promising candidates, derivatives of naturally occurring phenols have garnered attention. One such derivative, 4-chloro-2-isopropyl-5-methylphenol, also known as chlorothymol (B1668835), has demonstrated significant antimicrobial properties. koreascience.krnih.govewha.ac.kr This article delves into the biological activities and mechanistic studies of this compound and its related derivatives, focusing on their antimicrobial efficacy and therapeutic potential.

Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) by 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)

Chlorothymol, a chlorinated derivative of thymol (B1683141), has shown potent antimicrobial activity against MRSA. koreascience.krnih.govjmb.or.kr While thymol itself lacks significant antimicrobial potency against MRSA, the addition of a chlorine atom to its structure enhances its efficacy. nih.govewha.ac.krnih.gov Studies have determined the minimum inhibitory concentration (MIC) of chlorothymol against MRSA to be 32 μg/ml, indicating its strong antibacterial effect. nih.govresearchgate.net This activity is notable as MRSA is responsible for severe infections and presents a considerable challenge to healthcare systems worldwide. koreascience.krnih.gov The anti-MRSA activity of chlorothymol suggests its potential as a new lead compound in the development of anti-MRSA therapeutics. koreascience.krnih.govewha.ac.kr

Table 1: Minimum Inhibitory Concentration (MIC) of Thymol Derivatives against MRSA

Compound MIC (μg/ml)
Chlorothymol 32 researchgate.net
Carvacrol (B1668589) 512 researchgate.net
4-isopropyl-3-methylphenol 512 researchgate.net
Thymol iodide >512 researchgate.net

Inhibition of Biofilm Formation in Bacterial Pathogens

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antibiotics. Chlorothymol has demonstrated a remarkable ability to inhibit biofilm formation in MRSA. koreascience.krnih.govjmb.or.kr Research has shown that it can almost completely inhibit MRSA biofilm formation at a sub-MIC of 8 μg/ml. nih.govresearchgate.net Furthermore, at its MIC of 32 μg/ml, chlorothymol not only prevents biofilm formation but also exhibits bactericidal activity against mature MRSA biofilms, leading to a significant decrease in the viability of biofilm cells. nih.govresearchgate.net This dual action against both the formation and maturation of biofilms highlights the therapeutic potential of chlorothymol in addressing biofilm-associated infections. nih.gov The antibiofilm efficacy of chlorothymol appears to be independent of the sarA and agr regulatory systems, which are known to be involved in biofilm formation in some thymol derivatives. nih.gov

Table 2: Effect of Chlorothymol on MRSA Biofilm

Concentration (μg/ml) Effect
8 Almost complete inhibition of biofilm formation nih.govresearchgate.net
16 Significant inhibition of biofilm formation nih.gov
32 Complete inhibition of biofilm formation and bactericidal activity against mature biofilms nih.govresearchgate.net

Modulation of Bacterial Cellular Processes (e.g., staphyloxanthin production, motility, cell density, cell size)

Beyond its direct antimicrobial and antibiofilm activities, chlorothymol has been found to modulate several key cellular processes in MRSA. koreascience.krewha.ac.krnih.gov One of its notable effects is the inhibition of staphyloxanthin production. nih.govewha.ac.krnih.gov Staphyloxanthin is a carotenoid pigment that imparts the golden color to S. aureus and acts as a virulence factor by protecting the bacteria from the host's immune response. nih.govmdpi.com By inhibiting the production of this pigment, chlorothymol can potentially render MRSA more susceptible to host defenses. nih.gov

Chlorothymol also affects bacterial motility, slowing down the movement of MRSA. nih.govewha.ac.krnih.gov This reduction in motility can impede the ability of the bacteria to spread and colonize new sites. researchgate.netresearchgate.net Furthermore, treatment with chlorothymol leads to alterations in bacterial cell density and size. nih.govewha.ac.krnih.gov Scanning electron microscopy has revealed that chlorothymol treatment results in a decrease in cell density. researchgate.net

Synergistic Antimicrobial Effects with Conventional Antibiotics (e.g., Oxacillin)

A significant aspect of chlorothymol's therapeutic potential lies in its ability to act synergistically with conventional antibiotics, such as oxacillin (B1211168). nih.govewha.ac.krnih.gov This synergy is particularly important for treating infections caused by highly resistant MRSA strains. nih.gov Studies have demonstrated that the combination of chlorothymol and oxacillin leads to a significant reduction in the MIC of oxacillin required to inhibit MRSA growth. researchgate.net A checkerboard assay confirmed this synergistic effect, showing that a combination of 2 μg/ml of oxacillin and 8 μg/ml of chlorothymol greatly increased the inhibition of both bacterial growth and biofilm formation. researchgate.net This synergistic action suggests that chlorothymol could be used as an adjuvant to enhance the efficacy of existing antibiotics, potentially restoring their effectiveness against resistant strains. koreascience.krewha.ac.krnih.gov

Broader Spectrum Antimicrobial Investigations against Other Microorganisms (e.g., Escherichia coli)

While much of the research has focused on its activity against MRSA, thymol, the parent compound of chlorothymol, is known to inhibit a wide range of bacteria, including Escherichia coli and Salmonella enterica. nih.govjmb.or.kr Phenolic compounds, in general, have demonstrated antimicrobial properties against a variety of microorganisms. nih.gov The mechanism of action of these compounds often involves a cascade of reactions that lead to the degradation of the cytoplasmic membrane, damage to membrane proteins, and increased membrane permeability. nih.gov Although specific studies on the broad-spectrum activity of 4-chloro-2-isopropylphenol are less detailed, the known activity of related phenolic compounds suggests its potential for broader antimicrobial applications. mdpi.com

Structure-Activity Relationships for Antimicrobial Potency in Phenol (B47542) Derivatives

The antimicrobial activity of phenol derivatives is closely linked to their chemical structure. dtic.mil The introduction of different functional groups onto the phenol ring can significantly alter their biological activity. nih.gov For instance, the addition of a chlorine atom to the thymol structure to form chlorothymol dramatically enhances its anti-MRSA activity. nih.gov

The hydrophobicity of the compound plays a crucial role in its antimicrobial action, as it is related to the disruption of the bacterial cell membrane. dtic.mil An increase in the alkyl chain length of substituted phenols generally leads to an increase in antimicrobial activity, up to a certain point where the activity begins to decrease due to reduced solubility. dtic.mil The position and number of substituents on the benzene (B151609) ring also influence the antimicrobial potential of phenolic compounds. nih.gov The study of these structure-activity relationships is essential for the design and development of new and more potent antimicrobial agents based on the phenolic scaffold. dtic.milfrontiersin.org

Enzyme Inhibition Studies and Drug Discovery

The potential of phenolic compounds, including this compound derivatives, as enzyme inhibitors has been a subject of significant research in the quest for new therapeutic agents. These investigations are crucial for developing novel drugs, particularly against infectious diseases.

The shikimate pathway, essential for the viability of Mycobacterium tuberculosis but absent in mammals, presents promising targets for the development of new anti-tuberculosis drugs. nih.govnih.gov One of the key enzymes in this pathway is chorismate mutase, which catalyzes the conversion of chorismate to prephenate, a precursor for the synthesis of essential aromatic amino acids. nih.govuniprot.org The absence of this pathway in humans makes its enzymes attractive targets for selective inhibitors. mdpi.com

While direct studies on this compound's inhibition of Mycobacterium tuberculosis chorismate mutase are not extensively documented, the broader class of phenolic compounds has been investigated for their enzyme-inhibiting properties. acs.orgnih.gov Phenolic compounds can adversely affect the activity of various enzymes. acs.orgnih.gov The inhibitory effect is often dependent on the specific structure of the phenolic compound and its interaction with the enzyme's active site. researchgate.net However, it is important to note that some studies on purported inhibitors of Mycobacterium tuberculosis chorismate mutase have been refuted, emphasizing the need for rigorous validation of potential drug candidates. sci-hub.se The general principle of enzyme inhibition by phenolic compounds often involves the covalent attachment to reactive nucleophilic sites on the enzyme, leading to a reduction in enzymatic activity. acs.org

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery, aiming to create potent and selective molecules based on the three-dimensional structure of the target enzyme. nih.govnih.gov This approach involves designing molecules that can fit precisely into the enzyme's active site, often mimicking the transition state of the reaction it catalyzes. For phenolic compounds, their structural characteristics, such as the presence of hydroxyl groups and heteroatoms, make them promising candidates for corrosion inhibitors, a process that shares conceptual similarities with enzyme inhibition through surface interaction. mdpi.com

The optimization of these inhibitors involves modifying their chemical structure to enhance binding affinity and specificity. For instance, in the context of Mycobacterium tuberculosis, structure-guided methods have been employed to develop lead molecules targeting essential enzymes. frontiersin.org Computational tools and techniques like molecular docking can further elucidate the underlying inhibition mechanisms, providing data that is consistent with experimental results. nih.gov The process of rational drug design for phenolic compounds would involve identifying key interaction points within the target enzyme's active site and modifying the phenolic scaffold to maximize these interactions, thereby improving inhibitory potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical and structural properties. nih.govnih.gov This approach is widely used in drug discovery, toxicology, and environmental science to develop reliable statistical models for predicting the activities of new and existing chemicals. sysrevpharm.orgjocpr.com

For chlorophenols, QSAR models have been developed to correlate their toxicity with various molecular descriptors. nih.govnih.gov These descriptors are chosen to represent lipophilic, electronic, and steric effects. nih.govnih.gov Commonly used descriptors include:

n-octanol/water partition coefficient (log Kow): Represents the lipophilicity of the compound.

Hammett constant (σ): Represents the electronic effects of substituents.

Acid dissociation constant (pKa): Represents the degree of ionization.

Molecular connectivity indices (e.g., ¹χv): Represent the molecular structure and branching.

Steric parameters (e.g., perimeter of the efficacious section, σD): Represent the size and shape of the molecule. nih.govnih.gov

Regression analysis has shown that for a series of chlorophenols, the n-octanol/water partition coefficient (log Kow) is often the most successful descriptor for predicting toxicity. nih.gov This suggests that the ability of chlorophenols to partition into lipid membranes plays a crucial role in their biological effects. nih.gov In some QSAR models for chlorophenol toxicity, both log Kow and steric descriptors like the perimeter of the efficacious section (σDg) have been identified as dominant predictive factors. nih.gov More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied to develop predictive models for the cytotoxicity of chlorophenols. nih.gov

The following table provides an overview of common descriptors used in QSAR modeling of chlorophenols.

DescriptorProperty RepresentedSignificance in QSAR Models
log KowLipophilicityOften the most significant predictor of toxicity
σ (Hammett constant)Electronic effectsContributes to understanding electronic interactions
pKaAcidity/IonizationInfluences membrane permeability and receptor binding
¹χv (Molecular connectivity)Molecular structureDescribes the topology of the molecule
σD (Steric parameter)Molecular shape and sizeImportant for understanding steric hindrance at the target site

Development of Predictive Models for Biological Efficacy and Toxicity

The development of predictive models for the biological efficacy and toxicity of phenolic compounds, including this compound, is a cornerstone of modern computational toxicology and drug discovery. cas.org Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. ijsmr.inyoutube.com These models are instrumental in screening chemicals, predicting their biological activities, and assessing cytotoxicity, thereby reducing the reliance on extensive and costly laboratory testing. ijsmr.inresearchgate.net

The fundamental goal of a QSAR study is to develop a model that can accurately predict the activity or property of new or untested compounds that fall within the model's applicability domain. basicmedicalkey.com The process begins with the collection of a dataset of molecules with known biological activities. youtube.com For phenolic compounds, this could involve activities such as antioxidant capacity, antimicrobial effects, or toxicity against specific cell lines. ijsmr.in The development of these predictive models provides a scientifically robust, economical, and time-efficient alternative to traditional in vitro and in vivo assays. basicmedicalkey.com By understanding the relationship between a molecule's structure and its function, researchers can rationally design new derivatives with enhanced efficacy or reduced toxicity. basicmedicalkey.com For instance, a 3D-QSAR model was established for chlorophenols to assess bioaccumulation and degradation, leading to the design of more environmentally friendly derivatives. nih.gov

Utilization of Molecular Descriptors in QSAR Analysis

Molecular descriptors are the numerical representations of a molecule's chemical and physical characteristics and are fundamental to building QSAR models. researchgate.netnih.gov They quantify specific features of the molecular structure that are believed to influence biological activity. nih.gov For phenolic compounds like this compound, a variety of descriptors are used to capture lipophilic, electronic, and steric effects. nih.gov

Commonly used descriptors in QSAR studies of chlorophenols include:

Lipophilicity: The n-octanol/water partition coefficient (log K(ow)) is a key descriptor representing the hydrophobicity of a molecule, which often plays a major role in its cytotoxicity. ijsmr.innih.gov

Electronic Properties: The Hammett constant (sigma), acid dissociation constant (pKa), and quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO) are used to describe the electronic nature of the molecule. nih.govimist.ma

Steric/Topological Properties: Descriptors such as the valence molecular connectivity index (1χv) and the perimeter of the efficacious section (σ D(g)) provide information about the size, shape, and branching of the molecule. nih.gov Other descriptors include the number of rotatable bonds (Nrotb) and the polar surface area (PSA). imist.ma

The selection of appropriate descriptors is a critical step, as they must effectively represent the molecular features responsible for the biological activity being studied. nih.gov

Table 1: Molecular Descriptors Used in QSAR Analysis of Phenolic Compounds
Descriptor CategorySpecific DescriptorProperty RepresentedReference
Lipophilicn-octanol/water partition coefficient (log K(ow))Hydrophobicity/Lipophilicity nih.gov
ElectronicHammett constant (sigma)Substituent electronic effects nih.gov
Acid dissociation constant (pKa)Degree of ionization nih.gov
Quantum ChemicalE-HOMO / E-LUMOElectron-donating/accepting ability imist.ma
Dipole moment (µ)Molecular polarity imist.ma
Steric/TopologicalValence molecular connectivity index (1χv)Molecular size and branching nih.gov
Polar Surface Area (PSA)Surface area of polar atoms imist.ma

Advanced Statistical and Machine Learning Approaches

To build the relationship between molecular descriptors and biological activity, various advanced statistical and machine learning methods are employed. These techniques range from simple linear models to complex, non-linear algorithms capable of handling intricate datasets. nih.gov

Principal Component Analysis (PCA): PCA is often used as a preliminary step to reduce the dimensionality of the descriptor dataset and identify the most significant variables that explain the variance in the data. imist.maimist.ma

Multiple Linear Regression (MLR): MLR is a common statistical method used to model a linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). imist.manih.gov While straightforward, MLR can be limited when the structure-activity relationship is non-linear. nih.gov

Non-linear Regression (NLR): When the relationship between structure and activity is not linear, NLR methods are more appropriate. imist.maresearchgate.net These models can capture more complex, parabolic, or exponential relationships.

Artificial Neural Networks (ANN): ANNs, a form of machine learning, are powerful tools for modeling complex, non-linear problems frequently encountered in QSAR. ijsmr.innih.gov Deep Neural Networks (DNN), a type of ANN, have shown high performance in QSAR modeling for the cytotoxicity of phenols. ijsmr.in

Studies comparing these methods for phenolic compounds have shown that machine learning approaches like ANNs often yield models with higher predictive accuracy, as indicated by their statistical parameters. imist.maimist.maresearchgate.net

Table 2: Comparison of Statistical Models for Predicting Antiradical Properties of Phenolic Compounds
Modeling TechniqueDetermination Coefficient (R²)Reference
Multiple Linear Regression (MLR)0.811 imist.maimist.maresearchgate.net
Multiple Non-linear Regression (MNLR)0.646 imist.maimist.maresearchgate.net
Artificial Neural Network (ANN)0.982 imist.maimist.maresearchgate.net

Rigorous Validation of QSAR Models for Phenolic Compounds

The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive power for new compounds. basicmedicalkey.comtaylorfrancis.com A well-validated model must demonstrate both high internal consistency and strong external predictive capability. nih.gov Validation is a holistic process that assesses the quality of the data, the model's applicability, and its statistical significance. basicmedicalkey.com

The primary validation strategies include:

Internal Validation: This process assesses the stability and robustness of the model using the same data that was used to build it (the training set). basicmedicalkey.com The most common method is cross-validation, particularly the leave-one-out (LOO) procedure. taylorfrancis.comnih.gov In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the results are used to calculate the cross-validated correlation coefficient (Q² or q²). taylorfrancis.comnih.gov

External Validation: This is a more stringent test of a model's predictive ability. nih.gov The initial dataset is split into a training set (to build the model) and a test set (which is not used in model development). unibo.it The developed model is then used to predict the activities of the compounds in the test set. nih.gov The model's performance is judged by how well the predicted values match the actual experimental values for this external set. unibo.it

Key statistical parameters used to assess model performance include the coefficient of determination (R²) for goodness-of-fit, the cross-validated coefficient (Q²) for robustness, and the external validation coefficient (R²ext or Q²ext) for predictivity. unibo.itmdpi.com A reliable QSAR model should have high values for these parameters, indicating a strong correlation and low prediction error. mdpi.com For a 3D-QSAR model of chlorophenols, a cross-validation coefficient (q²) of 0.803 and a non-cross-validation coefficient (R²) of 0.925 indicated good stability and predictive ability. nih.gov

Environmental Fate, Ecotoxicology, and Remediation Strategies

Environmental Occurrence and Distribution

The distribution of 4-Chloro-2-isopropylphenol in the environment is influenced by its moderate water solubility and its potential to partition into different environmental matrices.

Detection in Aquatic Environments (e.g., surface water, groundwater, stream water)

Direct monitoring data for this compound in aquatic systems is not extensively documented. However, related chlorophenolic compounds are recognized as environmental contaminants stemming from industrial and agricultural activities. For instance, the structurally similar compound 4-chloro-2-methylphenol, which is used as an intermediate in herbicide manufacturing, has a predicted environmental distribution where 56% is expected to be found in water oecd.org. This suggests a significant potential for this compound to reside in aquatic environments if released. Herbicides that can degrade into related chlorophenols are frequently detected in surface water and groundwater, indicating a potential pathway for the introduction of such compounds into these systems aloki.hu.

Soil and Sediment Compartment Analysis

Specific analyses detailing the concentration of this compound in soil and sediment are scarce. However, modeling studies on analogous compounds provide an estimate of its likely behavior. For 4-chloro-2-methylphenol, the predicted environmental distribution is estimated to be 6% in soil and 5% in sediment oecd.org. The degradation of certain herbicides in soil has been shown to produce 4-chloro-2-methylphenol, confirming that soil can be a relevant reservoir for this class of compounds nih.gov. Given its chemical structure, this compound is expected to exhibit some degree of sorption to organic matter in soil and sediments, leading to its accumulation in these compartments.

Atmospheric Presence and Transport

Information regarding the atmospheric presence of this compound is limited. The potential for this compound to exist in the atmosphere depends on its volatility. A fugacity level 1 calculation for the related compound 4-chloro-2-methylphenol suggests that approximately 33% of it could be distributed in the air oecd.org. Compounds of this nature present in the atmosphere as vapor are subject to degradation by photochemically-produced hydroxyl radicals. This reaction is a primary degradation pathway for many organic compounds in the troposphere.

Environmental Transformation and Degradation Pathways

Once released into the environment, this compound is subject to various transformation and degradation processes, with photodegradation being a key pathway.

Photodegradation Mechanisms and Kinetic Studies

Photodegradation, or photolysis, involves the breakdown of a chemical compound by light energy. For chlorophenols, this process is significantly influenced by factors such as the wavelength of light and the pH of the surrounding medium, which affects the chemical form of the compound (molecular or anionic).

Direct Photolysis Processes

The degradation follows pseudo-first-order kinetics, and its efficiency can be quantified by the quantum yield (φ), which is the ratio of the number of molecules degraded to the number of photons absorbed. Studies on various chlorophenols have shown that both the rate constant and the quantum yield are highly dependent on the pH of the solution and the irradiation wavelength researchgate.net.

For example, the direct photolysis of 4-chlorophenol (B41353) (4-CP) was studied using different UV light sources (excilamps) at various pH levels. The results demonstrate that the molecular form of 4-CP (present at acidic to neutral pH) and its anionic form (present at alkaline pH) exhibit different degradation efficiencies researchgate.net. The highest pseudo-first-order rate constants and quantum yields for the molecular form of 4-CP were observed when irradiated by a XeBr excilamp (282 nm) researchgate.net. This indicates that specific wavelengths are more effective at degrading the compound.

The data from these studies on related chlorophenols illustrate the key parameters governing the direct photolysis of this compound in aquatic environments.

Interactive Data Table: Photolysis of 4-Chlorophenol (4-CP) under different conditions

This table presents kinetic data from a study on the direct photolysis of 4-chlorophenol (4-CP), a structurally similar compound, illustrating the influence of pH and wavelength on degradation rates and quantum yields. researchgate.net

pHWavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Rate Constant (k, min⁻¹)Quantum Yield (φ)
228216500.230.40
5.728216500.230.40
1128226000.050.05
222260000.120.06
5.722260000.120.06
1122220000.080.12

Biotransformation and Biodegradation Research

The biodegradation of this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, driven by different microbial communities and metabolic pathways.

Under aerobic conditions, microorganisms typically initiate degradation of chlorinated phenols by hydroxylation of the aromatic ring, followed by ring cleavage. For similar compounds like 4-chloro-2-methylphenol, degradation has been observed to proceed via a modified ortho-cleavage pathway. This process involves enzymes such as hydroxylases and dioxygenases that incorporate oxygen atoms into the molecule, destabilizing the aromatic ring and leading to its eventual mineralization into carbon dioxide and water.

Under anaerobic conditions, the primary degradation mechanism is often reductive dechlorination. In this process, bacteria use the chlorinated phenol (B47542) as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This step is crucial as it typically reduces the toxicity of the compound and makes the resulting phenol more amenable to subsequent degradation. For monochlorophenols, the relative rates of anaerobic degradation have been observed in the order of ortho > meta > para substitution. Sludge acclimated to specific chlorophenols can exhibit enhanced degradation capabilities for other isomers, demonstrating microbial adaptation to these contaminants.

The genus Sphingobium includes species well-known for their ability to degrade recalcitrant aromatic compounds, including highly chlorinated phenols. A prominent example is Sphingobium chlorophenolicum, which is capable of mineralizing pentachlorophenol (PCP), a highly toxic pesticide asm.orgwikipedia.org. Although PCP is more heavily chlorinated than this compound, the metabolic pathways employed by Sphingobium provide insight into the potential for microbial breakdown of complex chlorophenols.

The degradation of PCP by S. chlorophenolicum is initiated by a PCP-4-monooxygenase (PcpB), an enzyme that hydroxylates PCP. However, research has revealed that the first step is actually the conversion of PCP to tetrachlorobenzoquinone (TCBQ) asm.org. This intermediate is then reduced by a tetrachlorobenzoquinone reductase, known as PcpD, to form tetrachlorohydroquinone (TCHQ) asm.org. TCHQ undergoes further reductive dehalogenation steps, catalyzed by other enzymes, which sequentially remove chlorine atoms from the aromatic ring. This series of enzymatic reactions ultimately leads to the cleavage of the aromatic ring and the complete mineralization of the compound nih.gov. The genetic basis for this degradation pathway is located on the bacterium's secondary chromosome, suggesting environmental adaptation nih.gov. This metabolic capability highlights the potential of specialized bacteria like Sphingobium species in the bioremediation of sites contaminated with alkylated and chlorinated phenols.

The assessment of a chemical's potential to be rapidly and completely broken down by microorganisms in an aquatic environment is often conducted using standardized "ready biodegradability" tests, such as those described in the Organisation for Economic Co-operation and Development (OECD) Test Guideline 301. These tests run for 28 days and expose the test substance to a small inoculum of microorganisms, typically from activated sludge, in a mineral medium under aerobic conditions.

To be classified as "readily biodegradable," a substance must meet stringent pass levels within a "10-day window." This window begins when the degree of biodegradation reaches 10% and lasts for the next 10 days. Within this window, the substance must show:

60% degradation of its theoretical maximum for tests measuring oxygen demand (ThOD) or carbon dioxide production (ThCO₂).

70% removal of dissolved organic carbon (DOC).

The OECD 301 guideline includes six different methods, the choice of which depends on the properties of the test substance, such as its solubility and volatility.

Test MethodGuidelineParameter MeasuredApplicability Notes
DOC Die-AwayOECD 301 ADissolved Organic Carbon (DOC)Suitable for soluble, non-volatile substances.
CO₂ Evolution (Sturm Test)OECD 301 BCarbon Dioxide (CO₂) ProductionSuitable for poorly soluble substances.
Modified MITI (I)OECD 301 COxygen ConsumptionRequires specialized inoculum; less commonly used.
Closed BottleOECD 301 DOxygen ConsumptionSuitable for volatile substances. Considered a stringent test.
Modified OECD ScreeningOECD 301 EDissolved Organic Carbon (DOC)Similar to 301 A but with a higher concentration of microorganisms.
Manometric RespirometryOECD 301 FOxygen ConsumptionSuitable for soluble substances; measures pressure change in the headspace.

Chemical Transformation Mechanisms (e.g., Hydrolysis, Oxidation, Reduction)

Beyond biological processes, this compound can be transformed in the environment through abiotic chemical reactions. The primary mechanisms include oxidation and reduction, while hydrolysis (the cleavage of chemical bonds by the addition of water) is generally not a significant pathway for the degradation of stable aromatic compounds like chlorophenols under typical environmental pH conditions.

Oxidation: Advanced Oxidation Processes (AOPs) are effective in degrading chlorophenols. These processes generate highly reactive species, primarily the hydroxyl radical (•OH). The reaction of •OH with the aromatic ring is a key transformation pathway. Oxidation can lead to the hydroxylation of the ring, dechlorination, and eventual ring-opening to form smaller organic acids like maleic, fumaric, and oxalic acid, which can ultimately be mineralized to CO₂ nih.gov.

Reduction: Reductive transformations are particularly relevant in anaerobic environments. The most significant reductive process for chlorophenols is reductive dechlorination, where a chlorine atom is removed from the aromatic ring and replaced by a hydrogen atom. This process can also be achieved through electrochemical methods, where a cathode is used to facilitate the dechlorination of compounds like 4-chlorophenol to phenol nih.gov.

Electrochemical oxidation is an effective remediation technology for destroying persistent organic pollutants like this compound in water. The process involves the degradation of the compound at the surface of an anode. The degradation can occur through two primary pathways:

Direct Electron Transfer: The this compound molecule adsorbs to the anode surface and is oxidized directly by transferring electrons to the anode. This is theorized to form a radical cation that undergoes further reaction dss.go.th.

Indirect Oxidation: The process generates powerful oxidizing agents in situ from the electrolyte (water). At the anode (e.g., Ti/IrO₂/RuO₂ or SnO₂), water is oxidized to form hydroxyl radicals (•OH) nih.govdss.go.th. These radicals, being highly reactive and non-selective, then attack the this compound molecules in the solution. At the cathode, oxygen can be reduced to produce hydrogen peroxide (H₂O₂), which can further contribute to oxidation via the Fenton reaction if iron is present nih.gov.

The electrochemical oxidation of chlorophenols proceeds through a series of intermediates. Based on studies of 4-chlorophenol, the degradation pathway involves initial hydroxylation and dechlorination, leading to the formation of catechols and quinones. Subsequent oxidation breaks the aromatic ring, forming various short-chain carboxylic acids before complete mineralization to CO₂, H₂O, and chloride ions.

Intermediate CompoundRole in Pathway
PhenolProduct of cathodic dechlorination nih.gov.
Hydroquinone (B1673460)Aromatic intermediate from oxidation nih.gov.
4-Chlorocatechol (B124253)Aromatic intermediate from oxidation nih.gov.
BenzoquinoneOxidized aromatic intermediate nih.govdss.go.th.
Maleic AcidAliphatic acid formed after ring cleavage nih.gov.
Fumaric AcidAliphatic acid formed after ring cleavage nih.gov.
Oxalic AcidFinal aliphatic acid intermediate before mineralization nih.gov.
Formic AcidFinal aliphatic acid intermediate before mineralization nih.gov.
Formation of Quinone Methide Intermediates in Oxidative Metabolism of Alkylphenols

The oxidative metabolism of alkylphenols, including this compound, is a critical process in determining their biological activity and toxicity. A key metabolic pathway involves the formation of highly reactive electrophilic intermediates known as quinone methides. nih.gov This bioactivation is often catalyzed by cytochrome P450 enzymes. nih.gov

During this process, the alkylphenol undergoes a two-electron oxidation. nih.gov For phenols with an alkyl group at the para-position, like 4-isopropylphenol (B134273), this oxidation leads to the formation of a quinone methide intermediate. nih.govacs.org Studies on various 4-alkylphenols have shown that these intermediates are capable of alkylating cellular macromolecules, which is a significant factor in their toxic effects. nih.gov

Research on the para isomers of methylphenol, ethylphenol, and isopropylphenol has demonstrated a direct correlation between the rate of quinone methide formation and the observed toxicity. nih.govacs.org Specifically, 4-isopropylphenol was found to be the most toxic of the three, consistent with its higher rate of forming glutathione conjugates, an indicator of quinone methide production. nih.gov These reactive intermediates can deplete cellular antioxidants like glutathione, leading to oxidative stress and cell death. nih.gov The toxicity of these compounds can be mitigated by inhibiting cytochrome P450 activity or by enhancing cellular thiol levels, further supporting the role of quinone methide formation in their mechanism of toxicity. nih.gov While direct studies on this compound are limited, its structure as a p-substituted alkylphenol suggests it would undergo a similar metabolic activation to form a reactive quinone methide intermediate.

Ecotoxicological Assessment

The release of chlorophenolic compounds into the environment is a significant concern due to their potential to contaminate aquatic ecosystems and harm organisms. nih.gov The toxicity of chlorophenols is generally proportional to the number and position of chlorine atoms on the benzene (B151609) ring. nih.gov

Acute and Chronic Toxicity to Aquatic Organisms (e.g., fish, daphnids, algae, Vibrio fischeri)

This compound exhibits toxicity across various trophic levels in aquatic environments. The marine bacterium Vibrio fischeri has been shown to be particularly sensitive to alkylphenols. nih.gov For the related compound 4-isopropylphenol, the 5-minute Microtox EC50 value was 0.01 mg/L, indicating high toxicity to this bacterium. nih.gov In contrast, the 48-hour EC50 for the invertebrate Ceriodaphnia was 10.1 mg/L for the same compound, demonstrating significant differences in sensitivity among species. nih.gov Chlorophenols as a class are recognized as being very toxic to aquatic organisms. oecd.org

Interactive Table: Ecotoxicity of Related Isopropylphenols and Chlorophenols

Below is a summary of ecotoxicity data for compounds structurally related to this compound, illustrating the general toxicity of this chemical class.

Chemical CompoundTest OrganismExposure DurationEndpointValue (mg/L)
4-IsopropylphenolVibrio fischeri5 minutesEC500.01 nih.gov
2-Isopropylphenol (B134262)Vibrio fischeri5 minutesEC502.72 nih.gov
4-IsopropylphenolCeriodaphnia sp.48 hoursEC5010.1 nih.gov
4-Chloro-2-methylphenolFish96 hoursLC502.3 - 6.6 oecd.org
4-Chloro-2-methylphenolDaphnids48 hoursEC500.29 - 1.0 oecd.org
4-Chloro-2-methylphenolAlgae96 hoursEC508.2 oecd.org
2,4-Dichlorophenol (B122985)Daphnia magna96 hoursLC5046.8 researchgate.net

Long-Term Adverse Effects in Aquatic Ecosystems

The persistence and recalcitrant nature of chlorophenols mean they can remain in the environment for extended periods, posing a risk of long-term adverse effects. nih.gov These compounds can accumulate in the tissues of aquatic organisms, a process known as bioaccumulation. nih.gov This is a significant concern as it can lead to the transfer of these toxic substances through the food chain. nih.gov Chronic exposure to chlorophenols can lead to a range of sublethal effects in aquatic life, including histopathological changes. researchgate.net For instance, a 28-day study on fish exposed to 4-chloro-2-methylphenol revealed histopathological changes in the kidneys and liver at a No Observed Effect Concentration (NOEC) of 0.5 mg/L. oecd.org

Correlation of Molecular Structure with Ecotoxicological Endpoints

Quantitative Structure-Activity Relationships (QSAR) are used to correlate the chemical structure of a compound with its biological activity or toxicity. For chlorophenols, a key molecular descriptor in determining toxicity is the n-octanol/water partition coefficient (log Kow), which represents the lipophilicity of the compound. nih.gov A higher log Kow value indicates a greater ability to partition into the lipid bilayers of cell membranes, which is a crucial factor in their toxic mechanism of action. nih.gov The presence of both a chlorine atom and an isopropyl group on the phenol ring of this compound influences its lipophilicity and, consequently, its potential for bioaccumulation and toxicity. The position of these substituents also plays a role in the compound's reactivity and interaction with biological targets.

Remediation Technologies for Phenolic Contaminants

Given the toxicity and persistence of phenolic compounds like this compound, effective remediation technologies are essential for treating contaminated water and soil. Several methods are employed for the removal of these pollutants.

Biodegradation : This method utilizes microorganisms to break down phenolic compounds. saltworkstech.com It is considered a cost-effective and environmentally friendly approach, as it can convert toxic phenols into harmless products. saltworkstech.com Both aerobic and anaerobic microorganisms can be used in this process. saltworkstech.com

Adsorption : Activated carbon is commonly used to adsorb phenols from wastewater. saltworkstech.com This technique is particularly effective for removing low concentrations of phenols and is often used as a final polishing step in treatment systems. saltworkstech.com

Chemical Oxidation : Advanced Oxidation Processes (AOPs) are effective in degrading complex organic pollutants. nih.gov These processes, which include ozonation and Fenton's process, generate highly reactive hydroxyl radicals that can break down the stable structure of chlorophenols. nih.gov

Membrane Separation : Technologies like nanofiltration and reverse osmosis can be used to separate phenolic compounds from wastewater. semanticscholar.org Recent advancements in membrane technology have made these options more cost-effective for treating industrial wastewater containing phenols. saltworkstech.com

Enzymatic Treatment : The use of enzymes, such as laccases and peroxidases, offers a targeted approach to degrading phenolic pollutants. semanticscholar.orgspringerprofessional.de These enzymes can be immobilized on various supports to enhance their stability and reusability, making the process more economically viable. springerprofessional.de

Phycoremediation : Algae-based remediation is an emerging, cost-effective, and efficient method for treating organic wastewater. ekb.eg Algae can remove phenolic compounds through processes like adsorption, bioaccumulation, and biodegradation. ekb.eg

Adsorption Processes (e.g., utilization of graphene and other carbonaceous adsorbents)

Adsorption is a widely employed physicochemical process for the removal of organic pollutants from aqueous solutions. The effectiveness of this method hinges on the high surface area and porous structure of the adsorbent material, which allows for the capture of contaminant molecules. Carbonaceous materials, such as activated carbon and, more recently, graphene, have shown significant promise in this regard.

Graphene, a two-dimensional nanomaterial, has also been investigated as a potent adsorbent for phenolic compounds due to its exceptionally large surface area. Studies on the adsorption of other substituted phenols on graphene indicate that it can be an effective medium for their removal from water.

The following table summarizes the adsorption capacities of different carbonaceous materials for 4-chlorophenol, a structurally related compound.

AdsorbentAdsorbateMaximum Adsorption Capacity (mmol/g)Reference
Activated Carbon (from hornbeam wood)4-Chlorophenol2.71–4.37
Amine-Functionalized Activated Carbon4-ChlorophenolNot specified in mmol/g (316.1 mg/g)

Advanced Oxidation Processes for Phenol Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered highly effective for the degradation of recalcitrant organic compounds like chlorophenols.

Various AOPs have been successfully applied to the degradation of chlorophenolic compounds, including:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by ultraviolet radiation to generate hydroxyl radicals.

Fenton and Photo-Fenton Processes: These methods use iron salts as a catalyst to decompose hydrogen peroxide and generate hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light.

Ozonation: Ozone, a powerful oxidant, can directly react with organic molecules or decompose to form hydroxyl radicals.

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon illumination with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species.

Studies on the degradation of 4-chloro-2-nitrophenol (B165678), a compound with a similar chlorinated phenolic structure, have demonstrated the high efficiency of AOPs. A comparative study of different AOPs revealed the following order of degradation efficiency: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV.

The table below presents a summary of the degradation efficiencies of various AOPs for 4-chloro-2-nitrophenol.

Advanced Oxidation ProcessTarget CompoundKey FindingsReference
UV/Fenton4-chloro-2-nitrophenolMost effective for partial mineralization.
UV/TiO₂4-chloro-2-nitrophenolHigh degradation efficiency.
UV/H₂O₂4-chloro-2-nitrophenolEffective in degrading the compound.
Ozonation4-chloro-2-nitrophenolMore effective at alkaline pH.

Given the structural similarities, it is highly probable that these AOPs would also be effective in the degradation of this compound, breaking it down into less harmful, and ultimately, mineralized end-products.

Bioremediation Approaches for Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms to degrade environmental pollutants. For chlorophenolic compounds, which are often resistant to natural degradation, specific microbial strains capable of utilizing them as a source of carbon and energy can be employed.

While direct research on the bioremediation of this compound is scarce, a notable study on the degradation of the closely related compound, 4-chloro-2-methylphenol , provides significant insights. A Gram-negative bacterial strain, designated as S1 and isolated from activated sludge, was found to metabolize 4-chloro-2-methylphenol through an inducible pathway. This degradation proceeds via a modified ortho-cleavage route. The strain was also capable of completely degrading other chlorinated phenols such as 2,4-dichlorophenol and 4-chlorophenol.

Another study detailed the biodegradation of 4-chloro-2-methylphenoxyacetic acid (MCPA), where 4-chloro-2-methylphenol was identified as a metabolite. An endophytic fungus, Phomopsis sp., was able to degrade MCPA, with the concentration of the 4-chloro-2-methylphenol metabolite first increasing and then decreasing over time, indicating its further degradation by the fungus.

The degradation pathway of 4-chloro-2-methylphenol by the Gram-negative strain S-1 involves the initial conversion to 5-chloro-3-methylcatechol, followed by ortho-cleavage to form 4-chloro-2-methyl-cis-cis-muconate, which is then further metabolized.

The following table summarizes the key findings from bioremediation studies on 4-chloro-2-methylphenol.

MicroorganismTarget CompoundDegradation PathwayKey FindingsReference
Gram-negative strain S14-chloro-2-methylphenolModified ortho-cleavageMetabolized the compound via an inducible pathway.
Phomopsis sp. (endophytic fungus)4-chloro-2-methylphenol (as a metabolite of MCPA)Further degradation of the metabolite observed.The fungus effectively degraded the parent compound and its chlorophenolic metabolite.

These findings strongly suggest that bioremediation is a viable strategy for environments contaminated with this compound, with the potential for isolating or engineering microorganisms capable of its efficient degradation.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 4-Chloro-2-isopropylphenol from complex matrices. Gas and liquid chromatography are the primary methods employed for this purpose.

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

Underivatized this compound can be analyzed directly by gas chromatography using a flame ionization detector (FID). epa.gov This method is suitable for samples where the concentration of the analyte is sufficiently high. The FID is a robust and widely used detector that provides good sensitivity for organic compounds. The separation is typically achieved on a capillary column, such as a DB-5 or RTx-50, which offers high resolution. epa.gov

Table 1: Illustrative GC-FID Conditions for Phenol (B47542) Analysis

Parameter Condition
Column Fused-silica capillary, e.g., DB-5 (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial 60 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Detector Flame Ionization Detector (FID)

Note: These are general conditions and may require optimization for this compound.

To improve the volatility and thermal stability of this compound, and to enhance its detectability, derivatization is often employed prior to GC analysis. gcms.cz This chemical modification of the analyte can also improve peak shape and chromatographic resolution. gcms.cz

Alkylation (e.g., using diazomethane): The phenolic hydroxyl group of this compound can be converted to a more volatile ether group through methylation. Diazomethane is a common reagent for this purpose, converting phenols to their corresponding anisoles. epa.gov While effective, diazomethane is a hazardous reagent and must be handled with extreme care. gcms.cz The resulting methylated derivative can be readily analyzed by GC.

Acylation (e.g., using pentafluorobenzyl bromide): Pentafluorobenzyl bromide (PFBBr) is another widely used derivatizing agent that reacts with the phenolic group to form a pentafluorobenzyl ether. epa.govgcms.cz These derivatives are highly responsive to electron capture detectors (ECD), significantly increasing the sensitivity of the analysis. nih.gov This makes the method suitable for trace-level detection of halogenated phenols. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate.

Table 2: Common Derivatization Reagents for GC Analysis of Phenols

Reagent Derivative Formed Key Advantages
Diazomethane Methyl ether (Anisole) High yield, minimal side reactions gcms.cz
Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl ether Excellent for trace analysis with ECD gcms.cznih.gov
Acetic Anhydride Acetate (B1210297) ester Fast reaction in aqueous solutions jcsp.org.pk

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability nih.govphenomenex.com |

High-performance liquid chromatography is a versatile technique for the separation and quantification of this compound, particularly for samples that are not suitable for GC due to low volatility or thermal instability.

A common approach for the analysis of phenols is reverse-phase (RP) HPLC. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid, can provide effective separation. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.comsielc.com

Table 3: Exemplary HPLC Conditions for Phenolic Compound Separation

Parameter Condition
Column Newcrom R1 (or other C18 column)
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Detection UV at 280 nm
Flow Rate 1.0 mL/min

Note: These conditions are based on methods for similar compounds and would need to be optimized for this compound. sielc.comsielc.com

Ultra-performance liquid chromatography is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. The methods developed for HPLC analysis of this compound can generally be transferred to a UPLC system by using a column with smaller particles (e.g., 3 µm or less) and adjusting the flow rate and gradient accordingly. sielc.comsielc.com This allows for high-throughput analysis without compromising the quality of the separation.

Gas Chromatography (GC)

Spectroscopic Identification and Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound. These methods provide detailed information about the molecule's structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the isopropyl group's methine and methyl protons, and the hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit a characteristic broad absorption band for the O-H stretching of the phenolic hydroxyl group. Other key absorptions would include C-H stretching from the isopropyl and aromatic groups, C=C stretching from the aromatic ring, and a C-Cl stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. When coupled with GC or HPLC, it is a highly sensitive and selective technique for identification and quantification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in an approximate 3:1 ratio) would be observed, which is a strong indicator for the presence of a chlorine atom in the molecule. docbrown.info The fragmentation pattern would likely involve the loss of the isopropyl group and other characteristic cleavages of the aromatic ring.

Table 4: List of Chemical Compounds

Compound Name
This compound
Diazomethane
Pentafluorobenzyl bromide (PFBBr)
Acetonitrile
Water
Phosphoric acid
Formic acid
Helium
Potassium carbonate
Acetic Anhydride
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
4-Chloro-2-isopropyl-m-cresol
4-isopropylphenol (B134273)
4-chlorophenol (B41353)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound and its potential byproducts.

In environmental or biological systems, this compound can undergo various degradation reactions, including oxidation, hydroxylation, and dechlorination. nih.govrsc.org GC-MS is a primary method for separating these potential metabolites from the parent compound and identifying them based on their unique mass spectra.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). miamioh.edudocbrown.info The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from the isopropyl moiety to form a stable benzylic carbocation, resulting in a prominent peak at m/z 155/157. Another significant fragmentation pathway could be the cleavage of the entire isopropyl group, leading to a fragment at m/z 128/130.

Research on analogous compounds, such as chloroxylenol and other chlorophenols, has identified common degradation pathways. researchgate.netnih.gov Based on these studies, potential degradation products of this compound that could be identified by GC-MS are outlined in the table below. researchgate.netaloki.hu

Potential Degradation ProductPlausible Formation PathwayExpected Molecular Ion (m/z) for ³⁵Cl
4-Chloro-2-(1-hydroxy-1-methylethyl)phenolOxidation of the isopropyl group186
4-Chloro-2-acetylphenolOxidation of the isopropyl group170
2-Isopropylphenol (B134262)Reductive dechlorination136
4-Chlorobenzene-1,2-diolHydroxylation of the aromatic ring144

Electrospray ionization (ESI) is a soft ionization technique that is highly effective for generating intact molecular ions from polar and thermally labile compounds with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of this compound.

In ESI-MS, the compound can be detected as a protonated molecule [M+H]⁺ in positive ion mode or as a deprotonated molecule [M-H]⁻ in negative ion mode, owing to the acidic nature of the phenolic hydroxyl group. The high-resolution capabilities of modern mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, allow for the precise mass measurement of these ions, which can be used to confirm the elemental formula (C₉H₁₁ClO).

Ion TypeIonization ModeExpected m/z for C₉H₁₁³⁵ClOExpected m/z for C₉H₁₁³⁷ClO
[M+H]⁺Positive171.05173.05
[M-H]⁻Negative169.04171.04

The characteristic isotopic pattern of chlorine, with peaks at m/z and m/z+2 in a roughly 3:1 ratio, serves as a definitive confirmation of the presence of chlorine in the detected molecule. docbrown.info

Liquid chromatography-mass spectrometry (LC-MS) couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. This technique is invaluable for analyzing this compound in complex samples, such as environmental water or biological fluids, where matrix components can interfere with direct analysis. The chromatographic step separates the target analyte from other compounds before it enters the mass spectrometer, thereby enhancing detection sensitivity and specificity. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for quantifying the compound and confirming the identity of its degradation products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The isopropyl group would produce a doublet for the six equivalent methyl protons and a septet for the single methine proton. The three protons on the aromatic ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns determined by the electronic effects of the chloro, hydroxyl, and isopropyl substituents. The phenolic hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the structure. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with the carbon bearing the hydroxyl group typically shifted downfield. docbrown.info

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Isopropyl -CH₃~1.2 (doublet)~22-24Six equivalent protons coupled to the methine proton.
Isopropyl -CH~3.2 (septet)~26-28One proton coupled to the six methyl protons.
Aromatic C-H~6.7 - 7.2~115 - 130Three distinct signals with splitting patterns (doublets, doublet of doublets) based on coupling.
Aromatic C-OHN/A~150 - 155Deshielded due to the electronegative oxygen atom.
Aromatic C-ClN/A~125 - 130Chemical shift influenced by the inductive effect of chlorine.
Aromatic C-CH(CH₃)₂N/A~135 - 140Quaternary carbon signal.
Phenolic -OHVariable, ~4.5 - 6.0 (broad singlet)N/APosition is dependent on solvent and concentration; may exchange with D₂O.

Note: The chemical shifts are predicted values based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions. pitt.edupitt.edu

Infrared (IR) Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display several characteristic absorption bands. Fourier Transform Infrared (FTIR) spectroscopy is the standard modern method, offering high resolution and sensitivity.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Alkyl)Stretching2850 - 2970
C=C (Aromatic)Stretching1450 - 1600
C-O (Phenol)Stretching1150 - 1250
C-ClStretching700 - 800

The broad O-H stretching band is a hallmark of the phenolic hydroxyl group. The C-H stretches confirm the presence of both aromatic and aliphatic (isopropyl) moieties, while the C=C stretching bands are characteristic of the benzene ring. The C-Cl stretch appears in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as the substituted benzene ring in this compound. The phenolic ring system gives rise to characteristic absorption bands in the UV region, typically associated with π → π* electronic transitions. For substituted phenols, these absorptions are generally observed in the range of 270-280 nm. The exact position (λmax) and intensity (molar absorptivity) of these bands can be influenced by the solvent polarity and the nature of the substituents on the aromatic ring.

Coupled and Hyphenated Analytical Techniques for Complex Mixtures

The analysis of this compound in complex mixtures, such as environmental samples or industrial process streams, often requires the combination of a high-resolution separation technique with a sensitive detection method. ijpsjournal.com Hyphenated techniques, which couple a separation method (like gas or liquid chromatography) with a spectroscopic detector (like mass spectrometry), are indispensable for this purpose. actascientific.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. actascientific.com In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for definitive identification and quantification. thermofisher.com For chlorophenols, derivatization (e.g., acetylation) is often employed to improve chromatographic peak shape and enhance sensitivity. gcms.cz GC coupled with tandem mass spectrometry (GC-MS/MS) further increases selectivity and sensitivity, enabling the detection of trace levels of the compound in intricate matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile alternative, particularly for compounds that are less volatile or thermally labile. rsisinternational.orgresearchgate.net High-Performance Liquid Chromatography (HPLC) separates the components of a mixture in the liquid phase. The eluent from the HPLC column is then introduced into the mass spectrometer. researchgate.net LC-MS is highly effective for analyzing a wide range of phenolic compounds in aqueous samples. nih.gov The use of different ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the analysis of a broad spectrum of analytes. Tandem mass spectrometry (LC-MS/MS) is frequently used in this context for its enhanced specificity and ability to quantify low concentrations of target compounds in the presence of interfering substances. nih.gov

Below is a comparative overview of these primary hyphenated techniques for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile/semi-volatile compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis.
Applicability to this compound Well-suited due to its volatility. Derivatization may be required for improved performance. gcms.czApplicable, especially for analysis in aqueous matrices without derivatization.
Sample Preparation Often involves extraction and derivatization. gcms.czCan often directly analyze aqueous samples after filtration or solid-phase extraction.
Sensitivity High, especially with MS/MS detectors, reaching ng/L levels or lower. thermofisher.comVery high, with modern instruments achieving low ng/L to pg/L detection limits. nih.gov
Selectivity High, based on both retention time and mass spectrum. MS/MS provides excellent selectivity. nih.govHigh, based on retention time and mass-to-charge ratio. LC-MS/MS is highly selective. rsisinternational.org
Matrix Effects Can be an issue, but often mitigated by sample cleanup and derivatization.Ion suppression or enhancement from matrix components can be a significant challenge. sigmaaldrich.com

Development of In Situ and Real-Time Monitoring Approaches

The development of methods for in situ and real-time monitoring of this compound is crucial for applications such as industrial process control and environmental pollution monitoring. nih.gov These approaches aim to provide continuous or near-continuous data without the need for complex and time-consuming sample collection and laboratory analysis.

Electrochemical Sensors represent a promising avenue for the rapid and on-site detection of phenolic compounds. utah.edursc.org These sensors typically work by measuring the current change resulting from the electrochemical oxidation of the phenol on the surface of a modified electrode. rsc.org Research in this area focuses on developing novel electrode materials, such as those based on graphene, conducting polymers, or metallic nanoparticles, to enhance sensitivity, selectivity, and stability. nih.gov The design of sensors that can selectively detect this compound in the presence of other phenols and interfering substances is an active area of research. rsc.org

Biosensors offer another approach, utilizing biological recognition elements for detection. An enzyme-based biosensor might employ tyrosinase, which catalyzes the oxidation of phenols. nih.gov The products of this reaction can then be detected electrochemically. The immobilization of the enzyme on a stable and conductive substrate is key to the performance of such a biosensor. These devices have the potential for high specificity and sensitivity.

Spectroscopic Probes and Fiber-Optic Sensors are also being explored for real-time monitoring. Three-dimensional fluorescence spectroscopy, for example, is a rapid method for monitoring phenols in aquatic environments. rsc.org While spectral overlap can be a challenge in mixtures, the development of advanced data analysis techniques helps to resolve individual components. Fiber-optic sensors can be deployed directly into a sample stream for continuous measurement, offering a powerful tool for process analytical technology and environmental monitoring.

The table below summarizes potential in situ and real-time monitoring techniques.

TechniquePrinciple of OperationPotential for this compound MonitoringKey Challenges
Electrochemical Sensors Measurement of current from the oxidation of the target analyte at an electrode surface. rsc.orgHigh potential for rapid, portable, and low-cost detection in aqueous samples.Selectivity in the presence of other phenolic compounds and matrix interferences. rsc.org
Enzymatic Biosensors Use of an enzyme (e.g., tyrosinase) to catalyze a reaction with the phenol, followed by detection of a product or cofactor. nih.govOffers high specificity due to the enzyme's selective binding.Long-term stability of the immobilized enzyme and potential inhibition by other sample components.
Fluorescence Spectroscopy Measurement of the fluorescence emission of the compound after excitation at a specific wavelength. rsc.orgCapable of real-time, non-invasive measurements in water. oilinwatermonitors.comSpectral overlap with other fluorescent compounds in the matrix; potential for quenching effects. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Structural Determinants for Biological Activity

The potency and nature of the biological activity of substituted phenols are governed by the specific substituents on the phenol (B47542) ring. The chlorine atom, the isopropyl group, and their relative positions are key determinants of the bioactivity of 4-Chloro-2-isopropylphenol.

Influence of Halogen Substitution (Position and Number) on Bioactivity

The presence, number, and position of halogen atoms on the phenol ring are critical factors in determining the biological activity and toxicity of chlorophenols. Generally, increasing the number of chlorine substituents on the aromatic ring enhances the toxicity of the compound. frontiersin.org For instance, the toxicity of 2,4-dichlorophenol (B122985) (2,4-DCP) is noted to be higher than that of monochlorophenols (MCPs). nih.gov

The position of the chlorine atom also plays a significant role. The relative toxicity of monochlorophenol isomers has been observed to follow the order: 3-chlorophenol (B135607) (3-CP) > 4-chlorophenol (B41353) (4-CP) > 2-chlorophenol (B165306) (2-CP). nih.gov This suggests that the placement of the halogen influences the molecule's interaction with biological targets. Halogen substituents can increase the bulkiness of a compound and alter its electronic properties, which can affect membrane permeability and binding to active sites. nih.gov The introduction of a halogen can significantly modify a molecule's properties, impacting its bioactivity, metabolism, and pharmacokinetic profile, which is a key reason for their prevalence in pharmaceuticals and agrochemicals. mdpi.com

CompoundNumber of Chlorine AtomsRelative Toxicity/Activity Trend
Monochlorophenols (MCPs)1Lower
2,4-Dichlorophenol (2,4-DCP)2Higher than MCPs
2,4,6-Trichlorophenol (TCP)3Higher than DCP

Role of the Isopropyl Group and Other Alkyl Substituents on Potency

The isopropyl group at the ortho position to the hydroxyl group in this compound is a crucial feature influencing its potency. Alkyl groups, in general, contribute to the lipophilicity (fat-solubility) of the phenol molecule, which can enhance its ability to permeate cell membranes.

Studies on related compounds, such as the isomers carvacrol (B1668589) (5-isopropyl-2-methylphenol) and thymol (B1683141) (2-isopropyl-5-methylphenol), demonstrate the significance of the isopropyl group for antimicrobial activity. nih.gov The hydroxyl group is essential for this activity, as its absence in similar compounds leads to a loss of potency. nih.gov The isopropyl group, along with the hydroxyl group, allows molecules like carvacrol to diffuse through the cytoplasmic membrane. nih.gov

The position of the alkyl group is also important. Research on isopropyl cresols has shown that the relative positions of the isopropyl, methyl, and hydroxyl groups strongly relate to herbicidal activity. researchgate.net For instance, a meta-position of the isopropyl group relative to the other substituents often results in higher activity compared to ortho or para positions. researchgate.net Furthermore, the addition of other alkyl-derived groups, such as an allyl group, has been shown to consistently increase the potency of phenolic compounds in killing and inhibiting planktonic cells. nih.gov

CompoundKey Alkyl Substituent(s)Observed Biological Activity
CarvacrolIsopropyl, MethylAntibacterial, antifungal, anti-inflammatory nih.gov
ThymolIsopropyl, MethylAntimicrobial nih.gov
2-Allyl carvacrolIsopropyl, AllylSignificantly higher bacterial growth reduction than carvacrol nih.gov
5-Isopropyl-3-methylphenolIsopropyl, MethylHigh herbicidal activity researchgate.net

Effects of Additional Substituents (e.g., Methyl, Nitro) on Biological Response

The introduction of other functional groups onto the phenolic ring can further modulate the biological response. Quantitative Structure-Activity Relationship (QSAR) studies have been performed on various substituted phenols, including those with chloro, bromo, nitro, and alkyl groups, to correlate their structures with biological activity against various organisms. sioc-journal.cn

Correlation with Electronic and Steric Molecular Features

The biological activity of substituted phenols can be quantitatively correlated with their physicochemical properties. QSAR analyses often use parameters that describe the electronic, steric, and hydrophobic characteristics of the molecule. nih.gov

Electronic Effects : The Hammett sigma (σ) parameter is used to quantify the electron-withdrawing or electron-donating nature of a substituent. The chlorine atom in this compound is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group. This can influence its interaction with biological targets. nih.gov

Steric Effects : The size and shape of substituents, or steric factors, are critical. The bulky isopropyl group can create steric hindrance, which may affect how the molecule fits into an enzyme's active site or a receptor's binding pocket. finechem-mirea.runih.gov Molar refractivity (MR) is a parameter often used to describe the bulk of a substituent. nih.gov

Hydrophobic Effects : The hydrophobicity, or lipophilicity, of a molecule is a key factor in its ability to cross cell membranes and reach its site of action. This is often quantified by the partition coefficient, log P. Increasing lipophilicity, through the addition of alkyl and halogen groups, can lead to increased toxicity. nih.gov

A QSAR model for the maternal toxicity of para-substituted phenols found that increasing lipophilicity (log P) and decreasing the electron-withdrawing ability (sigma) of the substituent were related to increasing toxicity. nih.gov

SAR for Environmental Fate and Ecotoxicological Behavior

The molecular structure of this compound not only determines its biological activity but also its behavior and persistence in the environment.

Influence of Molecular Structure on Biodegradation Rates and Pathways

The biodegradability of chlorophenols is highly dependent on the number and position of the chlorine atoms on the aromatic ring. frontiersin.org As the number of chlorine substituents increases, the compound generally becomes more resistant to degradation. frontiersin.org This resistance is a significant environmental concern, as chlorophenols are toxic and persistent pollutants. researchgate.net

The degradation of chlorophenols by microorganisms often involves specific enzymatic pathways. For instance, the biodegradation of 2,4-DCP and monochlorophenols can proceed via a chlorocatechol pathway. nih.gov The structural similarity between different chlorophenols can mean that enzymes induced for the degradation of one compound may also act on another. nih.gov For example, enzymes effective against 2-chlorophenol might also facilitate the degradation of 2,4-DCP due to the shared chlorine position. nih.gov

However, the presence of multiple toxic compounds can complicate biodegradation, leading to competition for enzymes and other complex interactions. nih.govosti.gov The degradation process can occur under both aerobic and anaerobic conditions, with anaerobic processes often being effective at dechlorination, converting more highly chlorinated phenols into intermediates that are more easily degraded aerobically. frontiersin.org

Structural FeatureInfluence on Biodegradation
Increasing number of chlorine atomsDecreases rate of biodegradation frontiersin.org
Position of chlorine atomsAffects enzymatic pathways and degradation rates nih.gov
Shared structural motifsCan lead to co-metabolism or degradation by the same enzymes nih.gov

Structural Factors Governing Photodegradation Mechanisms

The hydroxyl group, being an activating group, directs the electrophilic attack of •OH radicals to the ortho and para positions. In the case of this compound, the para position is occupied by the chlorine atom, and one ortho position is occupied by the isopropyl group. This leaves the other ortho position (C6) and the meta positions (C3 and C5) as potential sites for initial hydroxyl radical addition.

The chlorine atom at the para position is an electron-withdrawing group, which can influence the electron density distribution of the aromatic ring. This can affect the susceptibility of different carbon atoms to radical attack. The isopropyl group at the ortho position is a bulky, electron-donating group. Its steric hindrance may partially shield the adjacent C1 (hydroxyl-bearing) and C3 positions from radical attack. Furthermore, the electron-donating nature of the isopropyl group can increase the electron density at the ortho and para positions, potentially influencing the regioselectivity of the hydroxyl radical attack.

The initial hydroxylation of the aromatic ring is a key step in the photodegradation process. For instance, in the photodegradation of 4-chlorophenol, the formation of 4-chlorocatechol (B124253) is a major pathway, resulting from hydroxyl radical attack at the ortho position to the hydroxyl group. researchgate.netacs.orgacs.orgresearchgate.net By analogy, a likely initial step in the degradation of this compound would be the formation of chlorinated and hydroxylated derivatives.

Subsequent steps in the photodegradation pathway involve the opening of the aromatic ring, leading to the formation of various aliphatic carboxylic acids and aldehydes. acs.org The presence of the chlorine atom can lead to the formation of chlorinated intermediates, which may have different toxicities and degradation rates compared to their non-chlorinated counterparts. Ultimately, complete mineralization of this compound results in the formation of carbon dioxide, water, and inorganic chloride ions. The nature and position of the substituent groups play a more significant role than their number in determining the degradation rate of multi-substituted phenols.

Relationship between Molecular Architecture and Aquatic Toxicity

The molecular architecture of this compound, characterized by its specific combination of a phenol backbone with chloro and isopropyl substituents, is a key determinant of its aquatic toxicity. The toxicity of phenolic compounds to aquatic organisms is largely influenced by their hydrophobicity (lipophilicity), electronic properties, and steric factors, all of which are dictated by the nature and position of the substituents on the aromatic ring.

The presence of the chlorine atom and the isopropyl group significantly increases the lipophilicity of the molecule compared to unsubstituted phenol. This is a critical factor in its aquatic toxicity, as more lipophilic compounds can more readily partition into the lipid membranes of aquatic organisms, leading to bioaccumulation and disruption of cellular functions.

The toxicity of chlorophenols generally increases with the degree of chlorination. While this compound is a monochlorinated phenol, the presence of the isopropyl group further enhances its toxicity potential. A study on the closely related compound, 4-chloro-2-methylphenol, demonstrated its high toxicity to various aquatic organisms. oecd.org For instance, the 96-hour LC50 for fish was reported to be in the range of 2.3-6.6 mg/L, the 48-hour EC50 for daphnids was 0.29-1.0 mg/L, and the 96-hour EC50 for algae was 8.2 mg/L. oecd.org These values indicate a high level of acute toxicity to aquatic life.

A comparative study on the aquatic toxicity of various alkylphenols, including 2-isopropylphenol (B134262) and 4-isopropylphenol (B134273), provides further insight. nih.gov The study revealed that the position of the isopropyl group influences toxicity, with 4-isopropylphenol being significantly more toxic to the marine bacterium Vibrio fischeri than 2-isopropylphenol. nih.gov This highlights the importance of the substituent's position in determining the biological activity of the molecule.

The combined presence of the chloro and isopropyl groups in this compound likely results in a compound with considerable aquatic toxicity. The chloro group contributes to its toxic action, while the isopropyl group enhances its ability to penetrate biological membranes. The specific toxicity of this compound to different aquatic species would need to be determined through direct ecotoxicological testing. However, based on the data for structurally similar compounds, it can be inferred that this compound poses a significant risk to aquatic ecosystems.

Table 1: Aquatic Toxicity Data for a Structurally Related Compound

Chemical CompoundTest OrganismEndpointValue (mg/L)Reference
4-chloro-2-methylphenolFish96h LC502.3-6.6 oecd.org
4-chloro-2-methylphenolDaphnia48h EC500.29-1.0 oecd.org
4-chloro-2-methylphenolAlgae96h EC508.2 oecd.org

Future Research Directions and Potential Applications

Rational Design of Novel Therapeutic Agents based on Halogenated Isopropylphenol Scaffolds

The halogenated isopropylphenol scaffold, exemplified by 4-Chloro-2-isopropylphenol, holds considerable promise for the rational design of new therapeutic agents. The presence of a halogen atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.

Recent studies have highlighted the potential of chlorinated thymol (B1683141) derivatives, which share a similar structural motif with this compound, as leads for anti-MRSA (Methicillin-resistant Staphylococcus aureus) therapeutics. For instance, 4-chloro-2-isopropyl-5-methylphenol has demonstrated both antimicrobial activity against MRSA and the ability to prevent biofilm formation. nih.gov This compound also exhibits a synergistic effect with the antibiotic oxacillin (B1211168) against highly resistant clinical isolates of S. aureus. nih.gov

Furthermore, the broader class of halophenols has been investigated for other therapeutic applications. A series of benzophenone (B1666685) and diphenylmethane (B89790) halophenol derivatives have been screened for their in vitro protein tyrosine kinase (PTK) inhibitory activities. mdpi.comnih.gov PTKs are crucial in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. mdpi.comnih.gov Structure-activity relationship (SAR) studies on these compounds revealed that the nature of the linker, the type of halogen, and its substitution pattern on the phenyl ring significantly influence their inhibitory activity. mdpi.comnih.gov

Future research in this area should focus on:

Systematic SAR studies: Synthesizing and screening a library of this compound derivatives with varied substitution patterns to elucidate the key structural features required for specific biological activities.

Mechanism of action studies: Investigating the molecular targets and biochemical pathways through which these compounds exert their therapeutic effects.

Lead optimization: Modifying the scaffold to enhance potency, selectivity, and drug-like properties, while minimizing potential toxicity.

Engineering Advanced Materials for Environmental Remediation of Phenolic Contaminants

Phenolic compounds, including this compound, are recognized as significant environmental pollutants due to their prevalence in industrial wastewater and their potential toxicity. mdpi.comdntb.gov.ua Future research is geared towards the development of advanced materials for the efficient removal and degradation of these contaminants from aqueous environments.

One of the most promising approaches is photocatalysis, which utilizes semiconductor nanomaterials to generate highly reactive oxygen species that can break down organic pollutants into less harmful substances. mdpi.comdntb.gov.ua Several studies have demonstrated the efficacy of various nanomaterials in the photocatalytic degradation of chlorophenols.

NanomaterialTarget Pollutant(s)Key Findings
Ag/ZnO nanocomposites2-chlorophenol (B165306), 2,4-dichlorophenol (B122985)The addition of silver to zinc oxide nanoparticles enhanced the degradation of chlorophenols compared to pristine ZnO. cambridge.orgresearchgate.net
Graphitic carbon nitride (GCN)-based nanocomposites4-chlorophenol (B41353)Urea-derived GCN showed the best performance, and a GCN/Ag2CrO4 nanocomposite exhibited a synergistic effect, enhancing the degradation rate. mdpi.com
Lanthanum Oxide nanoparticles (LONPs)4-chlorophenolLONPs demonstrated high removal efficiency under UVC/Vis irradiation, with optimal conditions identified for pH, catalyst dosage, and contact time. kashanu.ac.ir

Future research in this domain should aim to:

Develop novel photocatalysts: Synthesizing and characterizing new composite materials with enhanced visible-light activity, improved charge separation, and greater stability.

Optimize process parameters: Systematically investigating the effects of pH, catalyst loading, light intensity, and the presence of co-contaminants on degradation efficiency.

Investigate degradation pathways: Identifying the intermediate products and final mineralization products to ensure the complete detoxification of the pollutants.

Scale-up and real-world application: Designing and testing pilot-scale reactor systems for the treatment of industrial effluents containing this compound and other phenolic contaminants.

Development of Predictive Models for Environmental Risk Assessment

Assessing the environmental risk posed by chemicals like this compound is crucial for regulatory purposes and for ensuring environmental protection. Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that can predict the toxicity and other environmental effects of chemicals based on their molecular structure. jst.go.jpscholarsresearchlibrary.comijsmr.in

The development of robust QSAR models for substituted phenols relies on the identification of key molecular descriptors that correlate with their biological activity. Studies have shown that hydrophobicity (often represented by the logarithm of the 1-octanol/water partition coefficient, log K_ow) and electronic parameters (such as the Hammett sigma constant or pKa) are critical in predicting the toxicity of phenols. jst.go.jpnih.gov

Various statistical and machine learning methods have been employed to build these predictive models:

Multiple Linear Regression (MLR): Used to establish linear relationships between molecular descriptors and toxicity. scholarsresearchlibrary.comnih.gov

Artificial Neural Networks (ANN) and Deep Neural Networks (DNN): Capable of modeling complex, non-linear relationships and have shown high performance in predicting the cytotoxicity of phenols. scholarsresearchlibrary.comijsmr.in

Future research efforts should be directed towards:

Expanding the training datasets: Including a wider range of substituted phenols with experimentally determined toxicity data to improve the robustness and predictive power of the models.

Incorporating advanced molecular descriptors: Utilizing quantum chemical descriptors and 3D molecular representations to capture more subtle structural features that influence toxicity. scholarsresearchlibrary.com

Developing mechanism-based models: Creating models that not only predict toxicity but also provide insights into the underlying mechanisms of toxic action.

Validation and regulatory acceptance: Rigorously validating the predictive models using external datasets and working towards their acceptance for regulatory risk assessment.

Synergistic Integration of Computational and Experimental Methodologies in Chemical Research

The synergy between computational modeling and experimental investigation is a powerful paradigm for advancing our understanding of the chemical behavior of molecules like this compound. Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms, molecular properties, and spectroscopic characteristics that can guide and interpret experimental work.

For instance, ab initio and DFT calculations have been used to study the formation and degradation reactions of chlorinated phenols. nih.gov These studies can elucidate reaction pathways, calculate activation energies, and predict the stability of intermediates, which is crucial for understanding their environmental fate and for designing effective remediation strategies. nih.gov

A combined experimental and computational approach has been proposed to unravel the complex degradation mechanisms in electrochemical wastewater treatment. rsc.org This methodology allows for the estimation of the contribution of different radical and non-radical degradation pathways, enabling the optimization of the treatment process. rsc.org

Future research should focus on:

Integrated degradation studies: Combining experimental degradation experiments (e.g., photocatalysis, electrochemical oxidation) with computational modeling to elucidate detailed reaction mechanisms for this compound.

Spectroscopic characterization: Using computational methods to predict and interpret spectroscopic data (e.g., NMR, IR, UV-Vis) of this compound and its transformation products.

Adsorption modeling: Employing molecular dynamics and quantum chemical calculations to simulate the interaction of this compound with the surfaces of adsorbent materials, aiding in the design of more effective remediation technologies.

Exploration of Emerging Analytical Techniques for Trace-Level Detection and Characterization

The ability to detect and quantify this compound at trace levels in environmental matrices is essential for monitoring its presence, assessing exposure risks, and evaluating the effectiveness of remediation efforts. While standard chromatographic methods exist, there is a continuous drive to develop more sensitive, rapid, and field-deployable analytical techniques.

Several advanced analytical methods have been developed for the determination of chlorophenols in water samples:

Analytical TechniqueKey FeaturesLimit of Detection (LOD)
On-line Solid-Phase Extraction - Liquid Chromatography (SPE-HPLC) with UV and coulometric detectionAutomated sample preparation and preconcentration, high sensitivity.0.5-1 ng/mL (UV), 0.1-0.3 ng/mL (coulometric). researchgate.net
Solid Phase Extraction - Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)High selectivity and sensitivity, suitable for complex matrices.Method developed for 2-amino-4-chlorophenol, a related compound. ulisboa.pt
Ultrasound-assisted hollow fiber liquid-liquid-liquid microextraction (HF-LLLME) coupled with HPLCRapid enrichment, high sensitivity.0.03-0.05 µg L⁻¹. nih.gov
Electrochemical Sensors (e.g., based on Ti3C2Tx MXene)Rapid detection, potential for portability.0.062 µM for 4-chlorophenol. rsc.org

Future research in this area should explore:

Novel sensor materials: Developing new recognition elements and transducer materials for electrochemical and optical sensors with improved selectivity and sensitivity for this compound.

Miniaturization and portability: Integrating advanced analytical techniques into portable and autonomous devices for in-situ and real-time monitoring of water quality.

Non-invasive sampling techniques: Developing methods for the passive sampling of this compound from water and other environmental compartments.

Metabolomics and transformation product analysis: Utilizing high-resolution mass spectrometry and other advanced techniques to identify and characterize the breakdown products of this compound in biological and environmental systems.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-isopropylphenol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves electrophilic substitution or condensation reactions. For example, a method analogous to ’s synthesis of chiral aminophenols could be adapted:

  • Step 1 : React 2-isopropylphenol with a chlorinating agent (e.g., Cl2/FeCl3 or SO2Cl2) under controlled temperature (0–25°C) to introduce the chloro group at the para position.
  • Step 2 : Monitor regioselectivity using thin-layer chromatography (TLC) or HPLC to confirm the absence of ortho/meta isomers.
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometry to maximize yield. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the substitution pattern (e.g., chloro at C4, isopropyl at C2). The isopropyl group’s splitting pattern (septet for CH and doublet for CH3) is diagnostic.
  • IR : A strong O–H stretch (~3200 cm<sup>−1</sup>) and C–Cl stretch (~750 cm<sup>−1</sup>) are expected.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., calculated for C9H11ClO: 170.0495).
  • X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray analysis (as in ) resolves bond angles and hydrogen-bonding networks .

Q. How do solvent polarity and pH influence the stability of this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone). Solubility increases with temperature.
  • Stability : Under acidic conditions (pH < 5), protonation of the hydroxyl group reduces oxidation susceptibility. In alkaline media (pH > 9), deprotonation may lead to nucleophilic substitution at the chloro position.
  • Storage : Store in amber vials at 4°C under inert gas (N2 or Ar) to prevent photodegradation and oxidation .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure of this compound?

Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) is widely used to study chloro-phenolic compounds ( ). Key steps:

  • Geometry Optimization : Use a 6-31G(d,p) basis set to minimize energy.
  • Electrostatic Potential Mapping : Identify electron-rich regions (e.g., hydroxyl oxygen) for predicting reactivity.
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values.
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., O–H⋯Cl hydrogen bonds observed in ) .

Q. How can this compound be utilized in asymmetric catalysis or chiral ligand design?

The isopropyl group’s steric bulk and chloro substituent’s electronic effects make this compound a candidate for chiral ligand synthesis. For example:

  • Ligand Modification : React with chiral amines (e.g., (R)-1-phenylethylamine) to form Schiff base ligands.
  • Catalytic Testing : Evaluate enantioselectivity in asymmetric hydrogenation or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • X-ray Analysis : Confirm ligand-metal coordination geometry, as demonstrated in ’s ruthenium complexes .

Q. What analytical strategies are recommended for detecting this compound in environmental samples?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges ( ). Adjust pH to 2–3 with HCl to protonate the phenol group, enhancing retention.
  • Derivatization : Ethylation with diazoethane improves GC-MS sensitivity.
  • GC-MS-SIM : Monitor characteristic ions (e.g., m/z 170 [M]<sup>+</sup>, m/z 135 [M–Cl]<sup>+</sup>).
  • Validation : Include recovery studies (spiked samples) and limit of detection (LOD) calculations (typically < 0.1 µg/L) .

Q. How can conflicting toxicological data for chloro-phenolic compounds be resolved?

  • Data Harmonization : Cross-reference studies using the High Production Volume (HPV) Chemical Challenge Program guidelines (). Prioritize OECD-compliant assays (e.g., Ames test for mutagenicity).
  • Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to assess metabolic pathways (e.g., cytochrome P450-mediated oxidation).
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to reconcile discrepancies in LD50 values across species .

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4-Chloro-2-isopropylphenol
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4-Chloro-2-isopropylphenol

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